Pinealon is a synthetic tripeptide with the amino acid sequence Glu-Asp-Arg (EDR) and is categorized as a peptide bioregulator due to its purported ability to modulate gene expression through direct interactions with cellular DNA [1] [2]. Originally derived from the neuropeptide complex Cortexin, which is extracted from bovine and porcine brain tissue, this compound's simplified tripeptide structure is hypothesized to confer greater stability, enhanced tissue penetration, and reduced immunogenicity compared to its parent compound [3]. The peptide has garnered significant research interest for its potential applications in neuroprotection, cognitive enhancement, and mitigation of age-related cellular decline [3] [1]. Its mechanism of action appears distinct from conventional receptor-mediated signaling, primarily revolving around epigenetic modulation and regulation of key metabolic and survival pathways [1] [2].
This compound's most distinctive proposed mechanism involves its ability to bypass conventional receptor-mediated pathways and directly influence nuclear processes:
Cellular and Nuclear Membrane Penetration: Due to its minimal molecular size and structure, this compound is hypothesized to passively diffuse across lipid bilayers, traversing both cellular and nuclear membranes without requiring active transport mechanisms [1] [2]. Experimental studies using fluorescence-labeled this compound in HeLa cell cultures have demonstrated its rapid accumulation within the nucleus, supporting this penetration capability [1] [2].
Direct DNA Interaction: Once within the nucleus, this compound purportedly interacts directly with DNA through electrostatic attractions and specific hydrogen bonding with nucleotide sequences [1]. This interaction is believed to influence the conformational state of chromatin, potentially making specific gene regions more or less accessible to transcriptional machinery [3].
Gene Expression Modulation: These direct genomic interactions are proposed to regulate the expression of genes involved in neuronal function, oxidative stress response, and cellular longevity [3]. Research indicates this compound may specifically upregulate pathways supporting neuronal survival while simultaneously downregulating pro-apoptotic factors [3] [1].
This compound demonstrates multi-faceted neuroprotective effects through several interconnected molecular pathways:
Figure 1: this compound's proposed neuroprotective signaling cascade, illustrating multiple pathways converging on key functional outcomes
MAPK/ERK Pathway Activation: this compound appears to activate the MAPK/ERK signaling cascade, a crucial pathway regulating cell proliferation, differentiation, and survival [3]. In neuronal contexts, this pathway promotes synaptic plasticity and enhances resistance to various forms of cellular stress [3].
Caspase-3 Modulation and Apoptosis Regulation: Research in rodent models of ischemic stroke indicates this compound significantly reduces expression of caspase-3, a key executioner enzyme in apoptotic pathways [1] [2]. This suppression limits programmed cell death following hypoxic injury, potentially preserving neuronal networks [1]. Similar anti-apoptotic effects have been observed in myocardial infarction models, suggesting broader cytoprotective capabilities [2].
Antioxidant Defense Enhancement: this compound demonstrates capacity to reduce intracellular reactive oxygen species (ROS) accumulation by upregulating endogenous antioxidant proteins [3] [1]. In prenatal rat models subjected to oxidative stress, this compound-treated specimens showed significantly lower ROS levels and reduced necrotic cell death in brain tissue [1].
Neurotransmitter System Influence: this compound may stimulate serotonin synthesis by enhancing expression of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production [1] [2]. This effect on the serotonergic system could contribute to reported mood stabilization and cognitive benefits [1].
This compound appears to influence fundamental aging processes through several interconnected mechanisms:
Irisin-mediated Telomere Protection: this compound upregulates expression of irisin, an exercise-induced hormone linked to telomere maintenance [3] [4]. Irisin promotes telomere stability through activation of telomerase, potentially slowing replicative senescence [4]. This this compound-irisin-telomere axis may represent a novel approach to addressing age-related cellular decline [3].
Mitochondrial Function Optimization: The peptide demonstrates supportive effects on mitochondrial metabolism, enhancing cellular energy production while reducing electron leakage and subsequent ROS formation [5] [6]. Improved bioenergetic profiles have been observed in neuronal cells following this compound exposure, suggesting potential for combating age-related metabolic decline [6].
Table 1: Quantitative outcomes of this compound administration across experimental models
| Experimental Model | Dosage Regimen | Key Quantitative Findings | Research Reference |
|---|
| Prenatal rats (hyperhomocysteinemia model) | 500 mcg/kg during gestation | • 30-40% reduction in oxidative stress markers • Significant decrease in neuronal apoptosis • Improved spatial learning in Morris water maze | [1] [4] | | Adult rodents (hypoxic stress) | 200-500 mcg/day for 10-20 days | • Enhanced neuronal resistance to hypoxia • 25-35% reduction in caspase-3 expression • Activation of antioxidant enzyme systems | [1] [2] | | Human clinical observation (cognitive decline) | 100-300 mcg/day for 20 days | • 59.4% of subjects showed working memory improvement • 28% overall cognitive enhancement • Significant sleep quality improvements | [3] | | In vitro cortical cell cultures | 10-100 nM concentration | • Increased serotonin expression • Enhanced neurite outgrowth • Reduction in inflammatory markers | [1] [2] | | Human observational study (sleep regulation) | 200-500 mcg/day for 10 days | • Normalized sleep architecture • Improved circadian rhythm parameters • Enhanced stress resistance | [2] |
Table 2: Dose-response relationships observed in this compound research
| Parameter | Low Concentration Effects (<100 nM) | High Concentration Effects (>500 nM) |
|---|---|---|
| ROS Scavenging | Maximum efficacy observed | Saturation effect |
| Cell Cycle Modulation | Minimal impact | Significant proliferative activation |
| Caspase-3 Suppression | Moderate effect (20-30% reduction) | Strong effect (40-60% reduction) |
| Gene Expression Effects | Selective modulation of stress response genes | Broad-spectrum transcriptional regulation |
| Neurite Outgrowth | Moderate stimulation | Significant enhancement |
Research indicates this compound's effects are concentration-dependent, with lower doses primarily reducing oxidative stress and higher doses influencing broader genomic regulation and cellular proliferation [1]. This biphasic activity profile suggests the possibility of tailoring dosages to specific therapeutic objectives.
Objective: Evaluate this compound's capacity to protect neuronal cells against oxidative stress-induced apoptosis.
Materials:
Methodology:
Expected Outcomes: this compound pretreatment should significantly reduce ROS fluorescence, caspase-3 activity, and TUNEL-positive cells compared to H2O2-only controls, with concomitant upregulation of anti-apoptotic Bcl-2 [1] [2].
Objective: Investigate this compound's effects on learning and memory in rodent models.
Materials:
Methodology:
Expected Outcomes: this compound-treated animals should demonstrate significantly shorter escape latencies during acquisition and greater target quadrant preference during probe trials, correlating with enhanced synaptic density and reduced oxidative damage in hippocampal regions [3] [4].
This compound currently exists in a regulatory gray area across most international jurisdictions:
United States: Not approved by the FDA for human therapeutic use and classified as a research compound [7] [3]. Legally available only through specialized compounding pharmacies with physician prescription or for investigational purposes with appropriate oversight [7].
European Medicines Agency: Similarly lacks approval for therapeutic applications, with regulatory status varying by individual member countries [7].
Research Use: Permitted in laboratory settings with appropriate institutional approvals, but human administration remains limited to investigational contexts [7] [3].
Despite promising preliminary findings, significant questions remain regarding this compound's therapeutic potential:
Human Efficacy Data: Currently available clinical evidence derives primarily from small-scale, open-label observations rather than randomized controlled trials [3]. Larger, rigorously designed studies are needed to establish definitive efficacy parameters.
Pharmacokinetic Characterization: Comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles have not been systematically established in human subjects [3] [8].
Long-Term Safety Profile: While short-term studies suggest favorable tolerability, extended-duration safety data beyond several months remains limited [7] [3].
Optimal Dosing Strategies: Current dosing protocols (typically 100-500 mcg daily for 10-20 days) derive empirically rather than from systematic dose-finding studies [5] [8].
Future research priorities should include mechanistic studies elucidating precise molecular targets, biomarker development for treatment response prediction, and investigation of potential combination therapies with complementary neuroprotective agents [7].
The EDR peptide, with the amino acid sequence Glu-Asp-Arg, is a small, water-soluble molecule. Its key physicochemical properties are derived from its constituent amino acids.
| Property | Description | Biological Implication |
|---|---|---|
| Amino Acid Sequence | Glu (Glutamate) - Asp (Aspartate) - Arg (Arginine) [1]. | Determines charge, solubility, and bioactivity. |
| Net Charge | Positively charged (cationic) at physiological pH [1]. | Facilitates interaction with negatively charged cell membranes and biomolecules [2]. |
| Key Residues | C-terminal Arginine [1]. | Crucial for neuroprotective activity; arginine-rich peptides enhance cell penetration and viability [1]. |
The peptide's cationic nature is a critical feature, as positively charged peptides can interact electrostatically with negatively charged components of cell membranes, which may aid in cellular uptake [2] [1]. The arginine residue is particularly important for these interactions and for the observed neuroprotective effects [1].
The EDR tripeptide, also known as Pinealon, has been primarily studied for its potential neuroprotective and anti-aging effects. The proposed mechanisms are summarized in the diagram below.
Research indicates EDR may exert effects by entering cells and influencing key pathways [1]:
The following Graphviz diagram outlines a generalized experimental workflow for studying the neuroprotective effects of the EDR peptide in in vitro models, based on methodologies described in the research.
Detailed Methodologies for Key Experiments:
Cell Culture Models:
Inducing Pathology:
Molecular Assays:
Cell Staining & Imaging:
The EDR tripeptide shows potential for therapeutic development, but significant research gaps remain.
| Aspect | Current Understanding & Challenges |
|---|---|
| Therapeutic Potential | Neuroprotection; potential for age-related cognitive decline, Alzheimer's disease, and traumatic brain injury sequelae [1]. |
| Pharmacokinetics | Oral administration reported effective in human studies; small size may facilitate cellular uptake [1] [3]. Systematic ADME studies needed. |
| Chemical Optimization | Susceptibility to enzymatic degradation is a common challenge for peptides [2]. Strategies like backbone cyclization or D-amino acid substitution could enhance stability [2] [4]. |
| Key Research Gaps | 1. High-Resolution 3D Structure of EDR bound to a biological target is unknown. 2. Precise Molecular Target(s) remain hypothetical (e.g., histones, RNAs) [1]. 3. Comprehensive In Vivo Pharmacokinetic and safety data are limited. |
The field of therapeutic peptides has developed advanced strategies to overcome the limitations of natural peptides. For a short peptide like EDR, common approaches include backbone cyclization to enhance proteolytic stability and conformational rigidity, and amino acid substitution with D-amino acids or unnatural analogs to improve affinity and resistance to enzymes [2]. Replacing L-Asp with D-Asp in another tripeptide sequence (RGD) was shown to completely inactivate it, highlighting the critical role of stereochemistry [4].
Pinealon's proposed mechanism is distinct from that of many other peptides. Rather than binding to cell surface receptors, its small molecular size may allow it to cross cellular and nuclear membranes directly to interact with DNA and modulate gene expression [1] [2] [3].
The diagram below illustrates the key molecular pathways and biological effects associated with this compound based on current research.
Most evidence for this compound comes from in vitro studies and animal models. The table below summarizes key research findings and potential therapeutic applications.
| Research Area | Reported Findings / Potential Applications | Model System (Study Type) |
|---|---|---|
| Neuroprotection & Cognitive Function | Improved memory and cognitive performance in patients with traumatic brain injury consequences [4]; Protected against learning deficits in rat offspring with prenatal hyperhomocysteinemia [5] [2]; Improved learning ability in macaques and rats [1]. | Human trials (60-72 subjects) [6] [4]; Primate and rodent studies [1]. |
| Antioxidant & Anti-apoptotic Effects | Reduced reactive oxygen species (ROS) and necrotic cell death [1] [2] [3]; Suppressed caspase-3 activity, a key enzyme in apoptosis [1] [2]. | In vitro studies (rat cerebellar granule cells) [4] [2]; Rodent models of ischemic stroke [2] [3]. |
| Circadian Rhythm & Sleep Regulation | Potential to reset pineal gland function, improving sleep quality and behavioral patterns in models of circadian disruption [6] [2] [3]. | Limited animal studies; human study on professional truck drivers [6] [3]. |
| Cellular Aging & Longevity | Proposed to slow markers of cellular aging in the central nervous system; may modulate irisin, a peptide linked to telomere lengthening [1] [2] [3]. | In vitro studies and rodent models [1] [2]. |
| Serotonin Expression | Stimulated expression of enzymes for serotonin synthesis in brain cortex cells, suggesting mood and neuroprotective benefits [1] [2] [3]. | In vitro study on brain cortex cell cultures [1] [2]. |
For research purposes, here are common methodologies cited in this compound studies:
This compound represents a novel class of peptide bioregulators with a potential mechanism centered on gene expression modulation. While preclinical research suggests promise in neuroprotection, cognitive enhancement, and anti-aging, it remains an investigational compound. Its future therapeutic potential hinges on robust, large-scale clinical trials to confirm efficacy and establish long-term safety profiles [6] [4] [7].
Research suggests Pinealon may influence gene expression through several mechanisms. The table below summarizes its key molecular targets and proposed interactions.
| Target/Pathway | Type | Proposed Interaction/Effect of this compound |
|---|---|---|
| MAPK/ERK Pathway | Signaling Pathway | Delays activation of ERK1/2, potentially influencing cell proliferation, differentiation, and response to oxidative stress [1]. |
| Caspase-3 & p53 | Pro-apoptotic Proteins | Modulates activity; may regulate neuronal apoptosis (programmed cell death), with p53 also involved in tumor suppression [2] [1]. |
| SOD2 & GPX1 | Antioxidant Proteins | May activate synthesis of these enzymes, boosting cellular defense against reactive oxygen species (ROS) and reducing oxidative stress [1]. |
| PPARA & PPARG | Transcription Factors | Binds to nuclear receptors; regulates synthesis, potentially downregulating enzyme responsible for amyloid beta plaques in Alzheimer's disease [2] [1]. |
| Histone Proteins | Chromatin Component | Proposed to bind to histone H1.3, potentially altering chromatin structure and making specific genes more or less accessible for transcription [3]. |
The proposed mechanisms are supported by specific experimental models. Key findings and the methodologies used are detailed below.
In Vitro Binding and Gene Expression Studies: A 2022 review proposed that short peptides like this compound can epigenetically regulate gene expression by interacting with histone proteins, cis- and trans-regulatory DNA elements [3]. Molecular modeling data suggests this compound can bind to the histone H1.3 protein, which could alter chromatin structure in the loci of specific genes [3].
In Vitro Neuronal Cultures (Animal Models): A 2020 study demonstrated that the EDR peptide (this compound) interferes with the elimination of dendritic spines in neuronal cultures from mice models of Alzheimer's and Huntington's diseases [1]. It prevented the loss of "mushroom-shaped spines," which are critical for learning and memory [1].
In Vivo Animal Studies: A 2011 study found that this compound's ability to modulate the cell cycle continues at higher concentrations even after its antioxidant effect is saturated, leading researchers to conclude it can interact directly with the cell genome [3]. A 2012 study on rats with prenatal hyperhomocysteinemia found that this compound administration improved offsprings' cognitive function and increased cerebellum neuron resistance to oxidative stress [3].
For professionals considering further investigation into this compound, the following points are critical.
Current State of Evidence: The existing data is promising but primarily pre-clinical. The leap to human applications requires more rigorous studies to confirm efficacy and understand the full scope of its mechanisms [2] [1] [3].
Compound Sourcing and Safety: this compound is not an FDA-approved medication [2].
The diagram below synthesizes research findings into this compound's proposed neuroprotective signaling pathway.
Proposed this compound neuroprotective signaling pathway based on research synthesis [2] [1] [3].
The flowchart below outlines a generalized experimental protocol for validating this compound's effects.
General workflow for in vitro and in vivo this compound experiments [1] [3].
Pinealon is classified as a peptide bioregulator with a unique proposed mechanism centered on direct interaction with the cell genome [1] [2]. Unlike most peptides that act through cell surface receptors, its small molecular size allows it to cross cellular and nuclear membranes, potentially binding directly to DNA or histone proteins to influence gene expression [3] [1] [2].
Key proposed molecular interactions include:
The diagram below illustrates the proposed pathway of this compound's activity from cellular entry to gene expression modulation.
Proposed pathway of this compound's intracellular activity and gene regulation.
The table below summarizes key quantitative findings from preclinical studies on this compound.
| Research Area / Model | Key Measured Outcome | Result / Effect Size | Proposed Mechanism & Notes |
|---|---|---|---|
| Oxidative Stress & Cell Viability (In vitro, HeLa cells, neurons) [1] [2] | ↓ Reactive Oxygen Species (ROS); ↓ Necrotic cell death | Significant reduction at low concentrations [1] | Direct genome interaction; Activates proliferative pathways at higher concentrations [1]. |
| Neuroprotection & Dendritogenesis (In vitro, human fibroblast-derived induced neurons from elderly donors) [5] | ↓ Oxidative DNA damage (8-OHdG marker); ↑ Dendritic tree complexity | 23% reduction in 8-OHdG vs. control; Increased number & length of dendrites [5] | EDR peptide (this compound) specifically reduced DNA damage; Promotes arborization [5]. |
| Cognitive & Behavioral Function (In vivo, rat model of prenatal hyperhomocysteinemia) [3] [6] | Improvement in spatial learning and memory (Morris water maze) | Significantly better performance than control group [6] | Reduced oxidative stress and neuronal apoptosis in offspring brains [3] [6]. |
| Apoptosis Regulation (In vivo, rat model of ischemic stroke; In vitro, dermal cells) [1] [2] | ↓ Caspase-3 expression and activity | Reduced apoptosis in neuronal, cardiac, and epidermal tissues [1] [2] | Modulation of cytokine signaling pathways; Supports cell survival and regeneration [1]. |
| Neurotransmitter Regulation (In vitro, rat brain cortex cells) [1] [6] | ↑ Serotonin synthesis | Marked increase in serotonin concentration [6] | Epigenetic stimulation of 5-tryptophan hydroxylase expression [1]. |
For reliable and reproducible results, standardized experimental methodologies are crucial. The following details a representative protocol from recent research.
Model: Human Fibroblast-Derived Induced Neurons (from elderly donors) [5] This in vitro model is used to study age-related neuronal changes and peptide effects.
The workflow for this model is summarized below.
Experimental workflow for studying this compound using human fibroblast-derived neurons.
The diagram below synthesizes this compound's multi-target effects on key cellular pathways based on the current literature.
Multi-target model of this compound's activity on cellular signaling and gene pathways.
For drug development professionals, understanding the current landscape is critical:
Pinealon is a synthetic tripeptide hypothesized to exert its effects through direct interaction with the cell genome, modulating the expression of genes involved in critical cellular pathways [1] [2]. The core mechanisms underlying its neuroprotective properties are summarized in the diagram below:
Overview of this compound's primary neuroprotective pathways.
The following tables consolidate key experimental findings from preclinical studies, providing a quantitative overview of this compound's researched effects.
Table 1: In Vitro Evidence
| Cell Model | Treatment | Key Findings | Proposed Mechanism |
|---|---|---|---|
| HeLa cells [1] | Fluorescence-labeled this compound | Peptide penetrated nuclear membrane. | Direct interaction with DNA. |
| Rat cerebellar granule cells [2] | This compound + homocysteine/ouabain | ↓ ROS synthesis; delayed ERK1/2 activation. | Antioxidant effect; modulation of MAPK/ERK pathway. |
| Human induced neurons (from aged donor fibroblasts) [3] | EDR peptide (this compound), 10 µg/mL for 10 days | ↓ Oxidative DNA damage (8-OHdG) by ~23%; promoted dendritic arborization. | Reduction of oxidative stress; enhanced neuronal connectivity. |
| Brain cortex cell culture [1] | This compound | ↑ Expression of 5-tryptophan hydroxylase. | Stimulation of serotonin synthesis. |
Table 2: In Vivo Evidence
| Disease Model | Subject | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Prenatal Hyperhomocysteinemia | Prenatal Rats | This compound | Mitigated oxidative stress in offspring brains; preserved cognitive function & motor coordination. | [1] |
| Ischemic Stroke | Rat Models | This compound | ↓ Caspase-3 levels; reduced apoptotic cell death. | [1] |
| Traumatic Brain Injury / Cognitive Decline | Humans (72 patients) | Oral this compound + standard therapy | Improved memory, reduced headaches, enhanced emotional balance and performance. | [2] |
| Alzheimer's Disease Model | Mouse hippocampal neuron culture | EDR peptide (this compound) | Prevented loss of mushroom-shaped dendritic spines. | [2] |
For research replication and validation, here are methodologies from key studies:
In Vitro Neuroprotection (Human Induced Neurons) [3]:
In Vivo Neuroprotection (Prenatal Rat Model) [1]:
Significant knowledge gaps remain. The exact binding sites on DNA or histones are not fully characterized [2]. Most clinical evidence comes from small-scale or open-label human trials; large-scale, randomized, placebo-controlled studies are needed to confirm efficacy and safety in humans [4] [5]. Furthermore, optimal dosing regimens, long-term safety, and pharmacokinetics in humans require further investigation [5].
Pinealon's mechanism is distinct from many peptides, as it is hypothesized to bypass typical receptor-mediated pathways. The proposed mechanism involves:
The diagram below illustrates the proposed intracellular signaling pathway and molecular interactions of this compound, based on current research findings.
Proposed mechanism of this compound involving direct gene interaction and key signaling pathways.
The biological effects of this compound have been quantified in various experimental models. The tables below summarize key findings related to its neuroprotective, antioxidant, and behavioral impacts.
Table 1: Neuroprotective and Behavioral Effects in Animal Models
| Observation | Experimental Model | Reported Outcome | Source |
|---|---|---|---|
| Cognitive Function | Elderly patients | Improved memory and cognitive performance | [4] [5] |
| Elderly rats | Improved learning in maze tests | [1] | |
| Prenatal rats (with hyperhomocysteinemia) | Offspring showed improved cognitive performance | [3] | |
| Neuronal Structure | Mouse hippocampal neurons (AD model) | Prevented loss of mushroom-shaped dendritic spines | [4] [1] |
| Motor Function | Macaques | Reduction in learning time and perceptual-motor reactions | [1] |
Table 2: Cellular and Molecular Effects in Vitro
| Parameter Measured | Experimental System | Reported Outcome | Source |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Rat cerebellar granule cells | Reduced ROS levels induced by ouabain, homocysteine, and H₂O₂ | [4] |
| Cell Viability | HeLa cells; Rat models | Increased cell viability; Suppression of free radical levels and activation of proliferative processes | [2] [3] |
| Apoptosis (Caspase-3) | Rat models of ischemic stroke | Reduced levels of caspase-3 | [1] [2] [3] |
| MAPK/ERK Signaling | Rat cerebellar granule cells (with homocysteine) | Delayed activation of ERK1/2 (inhibition of stress-induced activation) | [4] |
| Serotonin Expression | Brain cortex cell cultures | Stimulated expression of 5-tryptophan hydroxylase, a key enzyme for serotonin synthesis | [2] [3] |
For researchers aiming to replicate or build upon existing studies, here are summaries of key methodologies cited in the literature.
1. Protocol: Assessing Anti-Apoptotic Effects (In Vivo) This protocol is based on studies of ischemic stroke in rat models [1] [2] [3].
2. Protocol: Evaluating Neuroprotection in Primary Neuronal Cultures (In Vitro) This protocol is derived from experiments on rat cerebellar granule cells and models of oxidative stress [4] [2].
3. Protocol: Analyzing Cognitive Effects (In Vivo) This protocol is based on studies in elderly rats and primates [1] [5].
Based on its observed mechanisms and effects, this compound is investigated for several potential research applications:
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide believed to exert its effects by penetrating cell and nuclear membranes to directly interact with DNA and modulate gene expression [1] [2] [3]. Its activity against oxidative stress involves several key mechanisms:
The diagram below illustrates how these mechanisms work together:
This compound's multi-target mechanism for mitigating oxidative stress and promoting cell survival.
The following table summarizes key quantitative findings from studies on this compound's effects on oxidative stress parameters:
| Experimental Model | Key Parameter Measured | Observed Effect of this compound | Citation |
|---|---|---|---|
| Cerebellar granule cell cultures (Rat) | Reactive Oxygen Species (ROS) | Reduced ROS synthesis induced by ouabain, homocysteine, and H₂O₂ [3]. | |
| Cerebellar granule cell cultures (Rat) | Active ERK1/2 forms | Delayed homocysteine-induced ERK1/2 activation (lag phase increased to 20 min vs. 2.5 min in control) [3]. | |
| Prenatal rat model (Hyperhomocysteinemia) | Brain oxidative stress & neuronal damage | Lowered oxidative stress levels and reduced incidence of neuronal necrosis and apoptosis [4] [1]. | |
| HeLa cells & other cell lines | Cell viability under oxidative stress | Increased cell viability by suppressing free radical levels and activating proliferative processes [1] [2]. | |
| Brain cortex cell cultures (Ageing rats) | Serotonin expression | Stimulated serotonin synthesis, which is associated with neuroprotective and geroprotective properties [4] [2]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:
Protocol 1: Assessing Anti-Hypoxic and Antioxidant Effects in Neuronal Cultures
Protocol 2: Prenatal Hyperhomocysteinemia Model for Neuroprotection
This compound represents a promising candidate for mitigating oxidative stress, a key factor in aging and neurodegeneration. Its unique, multi-faceted mechanism distinguishes it from conventional antioxidants.
Pinealon is categorized as a peptide bioregulator with a unique proposed mechanism. Unlike many peptides that interact with cell surface receptors, its small molecular size is believed to allow it to cross cellular and nuclear membranes and interact directly with chromatin and DNA to influence gene expression [1] [2] [3]. Its effect on caspase-3 is likely part of a broader regulatory influence on proteins involved in apoptosis and cellular stress.
The diagram below illustrates the proposed pathway through which this compound may exert its neuroprotective and anti-apoptotic effects.
The anti-apoptotic potential of this compound via caspase-3 modulation has been observed in various experimental models, as summarized in the table below.
| Experimental Model | Key Findings on Caspase-3 & Apoptosis | Reported Quantitative Data/Outcome |
|---|---|---|
| Ischemic Stroke (Rat Model) [1] [2] | Influenced cytokine signaling pathways regulating caspase-3; suggested disruption of apoptosis progression. | Mitigated cellular damage from oxygen deprivation. |
| Myocardial Infarction (Model) [1] [2] | Reduced caspase-3 expression post-cardiac event. | Suggested attenuation of tissue remodeling after infarction. |
| Dermal Cell Studies [1] [2] | Decreased caspase-3 expression, reduced apoptosis, supported cell proliferation. | Supported regenerative processes and cellular resilience. |
| In Vitro Oxidative Stress [1] [2] | Increased cell viability by suppressing free radicals and activating proliferative processes. | Restriction of ROS and necrotic cell death at lower concentrations; cell cycle modulation at higher concentrations. |
| Aged Rats with Carotid Occlusion [4] | Moderately increased caspase-3 activity in brains of both sham-operated and ischemic aged rats. | Slightly elevated caspase-3 activity; mechanism and functional outcome require further investigation. |
The following methodology is based on a study that investigated this compound's ability to increase cell viability under oxidative stress [1].
The workflow for this experimental protocol is visualized below.
When interpreting these findings, it is crucial to consider the broader scientific context and current limitations.
Pinealon's interaction with the MAPK/ERK pathway is complex and appears to be context-dependent. The pathway is crucial for regulating cell proliferation, differentiation, and survival [1]. The following diagram outlines the proposed mechanism by which this compound influences this pathway to exert its neuroprotective effects:
Proposed mechanism of this compound's neuroprotective action via the MAPK/ERK pathway.
The key experimental findings supporting this mechanism are summarized in the table below:
| Experimental Context | Reported Effect of this compound | Citation |
|---|---|---|
| In Vitro (Rat cerebellar granule cells with homocysteine) | Delayed peak of ERK1/2 activation (from 2.5 min to 20 min) and suppressed overall activation level [2] [3]. | [2] [3] |
| In Vitro (Rat cerebellar granule cells with ouabain) | Dose-dependent prevention of ROS accumulation (effective at 10, 50, 100 nM) [3]. | [3] |
| In Vitro & Review Data | Increased cell viability by suppressing free radical levels and activating proliferative processes [4]. | [4] |
The following tables detail the methodologies from key experiments investigating this compound's effects.
Table 1: In Vitro Protocol - ERK Activation and ROS in Neuronal Cells This protocol is based on studies using rat cerebellar granule cells [2] [3].
| Protocol Element | Detailed Methodology |
|---|---|
| Cell Type | Cerebellar granule cell cultures from rats [2]. |
| This compound Preparation | Dissolved in aqueous solution (e.g., water or buffer). Stock solution concentration of 40 mg/mL in H₂O reported [3]. |
| Treatment Conditions | - Control groups
Table 2: In Vivo Protocol - Functional Outcomes in Rodent Models This protocol summarizes animal studies that assessed behavioral and developmental effects [4] [3].
| Protocol Element | Detailed Methodology |
|---|---|
| Animal Model | Female Wistar rats (for prenatal studies) or white male rats (for cognitive studies) [3]. |
| This compound Dosing | Intraperitoneal (i.p.) injection. Doses reported: 10 µg/kg, 50/100/200 ng/kg. Administered daily for 5 days [3]. |
| Disease Model | - Prenatal hyperhomocysteinemia: Induced in pregnant rats by methionine administration [4].
This compound's delayed suppression of the MAPK/ERK pathway represents a distinct approach to neuroprotection. This mechanism differs from classic kinase inhibitors used in cancer, which directly and completely block kinase activity [1] [5]. The following diagram situates this compound's action within the broader context of MAPK/ERK pathway modulation:
Conceptual contrast between direct pathway inhibition and this compound's modulatory approach.
This compound's potential research applications extend beyond direct MAPK/ERK modulation. Its proposed ability to enter the nucleus and interact with DNA suggests it may influence gene expression, including the promoter for the enzyme responsible for serotonin synthesis [4] [6]. This, combined with observed anti-apoptotic effects through caspase-3 modulation, positions it as a multi-faceted candidate for researching age-related cognitive decline and neurodegenerative conditions like Alzheimer's disease [2] [6] [7].
This compound (Glu-Asp-Arg), also known as EDR peptide, is a synthetic tripeptide belonging to the class of peptide bioregulators. It is characterized by its ultra-short structure consisting of just three amino acids: L-glutamic acid, L-aspartic acid, and L-arginine. This peptide was developed based on a neuroprotective polypeptide complex called Cortexin, which is derived from the brains of cows and pigs [1]. Unlike longer peptides, this compound's compact structure confers higher stability, improved tissue penetration, and potentially reduced risk of hazardous immune responses compared to its more complex predecessor [1].
In research settings, this compound has demonstrated several biologically significant activities with potential research applications in neuroprotection, cognitive enhancement, and cellular aging processes. The peptide appears to function through epigenetic mechanisms, directly interacting with DNA to influence gene expression rather than operating through conventional receptor-mediated pathways [2]. Current research focuses on its potential to modulate cellular responses to oxidative stress, regulate apoptosis, and influence telomere maintenance, positioning it as a compound of significant interest for investigating age-related neurological conditions and cognitive decline [1] [2].
This compound's primary mechanism of action involves direct genomic interactions that influence gene expression patterns. Unlike most peptides that function through cell surface receptors, this compound's small molecular size enables it to cross both cellular and nuclear membranes, allowing direct engagement with DNA [2]. Experimental studies using HeLa cells have confirmed this compound's ability to penetrate nuclear membranes and interact directly with genetic material, functioning as an epigenetic regulator [2].
Research indicates that this compound activates the MAPK/ERK signaling pathway, which plays crucial roles in cell proliferation, differentiation, and elimination of damaged cells [1]. Additionally, this compound influences proapoptotic proteins including caspase-3 and p53, which are critical for programmed cell death and tumor suppression [1]. The peptide also modulates the expression of antioxidant proteins that provide defense against free radicals and reactive oxygen species, the uncontrolled proliferation of which can lead to pathologies including autoimmune diseases, cancer, and neurodegeneration [1].
This compound demonstrates significant neuroprotective properties through multiple interconnected mechanisms. In studies involving prenatal rats, this compound administration resulted in substantial reductions in reactive oxygen species (ROS) accumulation and necrotic cell death in brain tissue [2]. The peptide appears to stimulate innate antioxidant enzyme systems while limiting excitotoxicity caused by N-methyl-D-aspartate (NMDA), a mechanism particularly relevant in models of traumatic brain injury and ischemic stroke [2].
Research also suggests that this compound supports neuronal health through modulation of the caspase-3 enzyme system, a key initiator of apoptosis [1] [2]. In models of ischemic stroke, this compound demonstrated ability to mitigate caspase-3 activity, thereby reducing programmed cell death following oxygen deprivation [2]. This effect appears extend beyond neurological tissue, with studies showing similar caspase-3 modulation in myocardial infarction models and epidermal cells [2].
This compound influences cellular aging processes through its effects on telomere maintenance. Telomeres are protective DNA sequences at chromosome ends that shorten with each cell division, eventually leading to cellular senescence [1]. This compound regulates production of irisin, a peptide hormone associated with longer telomere lengths and extended cellular lifespans [1]. Research indicates that this compound supports irisin levels by modulating expression of the FNDC5 gene responsible for irisin synthesis, thereby extending the lifespan of the enzyme that produces it [2].
Table 1: Research-Grade this compound Formulations
| Parameter | Specification | Research Applications |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₆O₉ | Cell culture studies, biochemical assays |
| Molecular Weight | 444.38 g/mol | Dosage calculation, solution preparation |
| Amino Acid Sequence | Glu-Asp-Arg | Structure-activity relationship studies |
| Purity Requirements | >95% (HPLC) | All research applications to ensure consistency |
| Storage Conditions | -20°C, desiccated | Long-term stability maintenance |
Subcutaneous injection represents the most frequently documented administration route for this compound in preclinical research. This method provides reliable bioavailability while avoiding first-pass metabolism. The following protocol outlines a standardized approach for subcutaneous administration in research models [1] [3]:
Table 2: Subcutaneous Dosing Protocol for Research Models
| Research Phase | Daily Dose | Unit Equivalent (U-100) | Duration | Application in Research Models |
|---|---|---|---|---|
| Initiation | 200 mcg (0.20 mg) | 3 units (0.03 mL) | Weeks 1-2 | Acute toxicity studies, initial response assessment |
| Titration | 300 mcg (0.30 mg) | 4.5 units (0.045 mL) | Weeks 3-4 | Dose-response studies, therapeutic window mapping |
| Escalation | 400 mcg (0.40 mg) | 6 units (0.06 mL) | Weeks 5-6 | Chronic disease models, efficacy optimization |
| Maintenance | 500 mcg (0.50 mg) | 7.5 units (0.075 mL) | Weeks 7-12 | Long-term neuroprotection studies, aging research |
While less frequently documented in the literature, oral administration of this compound has been reported in some clinical contexts [3]. The peptide appears to have low hydrolysability, potentially allowing for some bioavailability through the oral route [4] [5]. However, specific dosing protocols, bioavailability data, and comparative efficacy studies for oral administration remain limited in the current scientific literature. Researchers considering oral administration should conduct preliminary pharmacokinetic studies to establish appropriate dosing regimens for their specific models.
Proper storage conditions are critical for maintaining this compound's structural integrity and research reliability. Unreconstituted (lyophilized) this compound should be stored at -20°C (-4°F) in a desiccated environment protected from light [3]. After reconstitution, the peptide solution should be refrigerated at 2-8°C (35.6-46.4°F) and used within four weeks [1] [3]. Minimize freeze-thaw cycles, as repeated freezing and thawing can degrade the peptide and compromise experimental results [3].
Cell-based studies provide controlled systems for investigating this compound's fundamental mechanisms. The following workflow outlines standard approaches for in vitro research:
The following diagram illustrates this compound's primary mechanisms of action and established research models:
Animal studies enable investigation of this compound's systemic effects and therapeutic potential in integrated biological systems. The following protocol outlines standard in vivo methodologies:
The following workflow diagram outlines the key stages for conducting this compound research in experimental models:
Peptide purity represents a critical factor in research reproducibility and reliability. Research-grade this compound should have documented purity exceeding 95% as verified by HPLC analysis, with third-party certificate of analysis (COA) confirming identity, potency, and absence of contaminants [3]. Researchers should source peptides from reputable suppliers that provide batch-specific analytical data and adhere to appropriate quality control standards [1] [3].
It is essential to distinguish between research-grade and pharmaceutical-grade peptides. Research-grade materials are not held to the same rigorous quality standards as pharmaceutical-grade compounds and are specifically intended for laboratory use only, not for human consumption [1]. The use of low-purity research compounds introduces significant confounding variables and potentially compromises experimental outcomes.
Standard safety precautions for handling synthetic peptides include:
This compound is not an FDA-approved medication and has limited clinical availability [1]. Regulatory frameworks typically permit use of non-approved compounds for research purposes under specific protocols approved by institutional review boards or animal care and use committees. Researchers must comply with all applicable regulations governing the use of experimental compounds in their jurisdiction and institution.
This compound represents a promising epigenetically active tripeptide with demonstrated potential in neuroprotection and cellular aging research. The dosing protocols and experimental workflows outlined in this document provide researchers with standardized methodologies for investigating this compound in various models. As research continues to elucidate this compound's mechanisms and therapeutic potential, these application notes will serve as a foundation for rigorous, reproducible experimental design across different research contexts.
Future research directions should include more comprehensive dose-response characterization, detailed pharmacokinetic studies, and investigation of potential synergistic combinations with other therapeutic agents. Additionally, further work is needed to fully elucidate the molecular mechanisms underlying this compound's diverse biological effects and to establish its potential relevance to human health and disease.
This compound is a synthetic tripeptide (Glu-Asp-Arg) investigated for its potential neuroprotective, cognitive-enhancing, and epigenetic regulatory effects [1] [2]. The following protocol is synthesized from available research literature and is intended for educational use in a research setting only. Human subcutaneous dosing is not clinically established, and oral administration is more frequently described in human observational reports [1].
| Property | Description |
|---|---|
| Amino Acid Sequence | Glu-Asp-Arg (EDR) [1] [2] [3] |
| Molecular Formula | Proprietary / Not specified in sources |
| Primary Mechanisms | Epigenetic modulation; gene expression regulation; reduction of oxidative stress & neuronal apoptosis; potential support for mitochondrial function & neuroplasticity [1] [2] [3]. |
| Research Applications | Neuroprotection; cognitive function; anti-aging; stress resilience [1] [2] [4]. |
For a 20 mg vial, the following reconstitution procedure is recommended to achieve a concentration suitable for precise low-dose measurement [1].
Supplies Needed:
Reconstitution Steps:
This yields a final concentration of approximately 6.67 mg/mL. Once reconstituted, the solution should be refrigerated at 2–8°C (35.6–46.4°F) and used within a stipulated period [1].
Reported dosing regimens vary. A common framework involves a gradual titration over several weeks [1], while other sources suggest shorter cycles [4] [3]. The following table outlines two prevalent approaches:
| Protocol Type | Duration | Daily Dose (Subcutaneous) | Details |
|---|---|---|---|
| Gradual Titration [1] | 8-12 weeks (option to extend to 16) | 200 - 500 mcg | Start at 200 mcg daily, increase by 100 mcg every 1-2 weeks as tolerated. Target 400-500 mcg by weeks 5-12. |
| Short Cycle [4] [3] | 10-20 days | 100 - 300 mcg | Once daily or every other day. Cycle is followed by an off-period of 2-3 months before repetition [3]. |
Dose Calculation Example: After reconstitution with 3.0 mL of water to a concentration of 6.67 mg/mL (or 6667 mcg/mL):
Administration Technique:
| Form | Temperature | Protection | Notes |
|---|---|---|---|
| Lyophilized (Powder) | -20°C (-4°F) [1] | Light [1] | Stable long-term. |
| Reconstituted Solution | 2-8°C (35.6-46.4°F) [1] [2] | Light [1] | Likely stable for 4 weeks [2]. Minimize freeze-thaw cycles [1]. |
The diagram below outlines the experimental workflow for administering this compound in a research setting, from preparation to observation.
The proposed mechanism of action for this compound, based on preclinical studies, involves multiple pathways that contribute to its neuroprotective effects, as illustrated below.
The table below summarizes the core chemical and handling information for Pinealon, essential for experimental reproducibility.
| Property | Specification |
|---|---|
| Amino Acid Sequence | Glu-Asp-Arg (EDR) [1] [2] |
| Molecular Formula | C₁₅H₂₆N₆O₈ [1] |
| Molecular Weight | 418.40 g/mol [1] |
| CAS Number | 175175-23-2 [1] |
| Solubility | Soluble in water (e.g., 40 mg/mL) [1] |
| Storage (Lyophilized) | -20°C or lower, protected from light [3] [4] [5] |
| Storage (Reconstituted) | 2-8°C (refrigerated); stable for approximately 4 weeks. Avoid repeated freeze-thaw cycles. [3] [2] |
This section provides a standardized method for preparing this compound for research use. The following workflow diagram outlines the key stages of a research cycle involving this compound.
The table below details the process for creating a solution with a target concentration of approximately 6.67 mg/mL, which is convenient for accurate, low-volume dosing [3].
| Step | Action | Key Considerations |
|---|---|---|
| 1. Prepare | Gather a 20 mg vial of this compound, 3.0 mL of bacteriostatic water, alcohol swabs, and a sterile syringe. | Ensure aseptic technique to maintain sterility. |
| 2. Transfer | Slowly inject the 3.0 mL of bacteriostatic water into the peptide vial. | Direct the stream down the wall of the vial to minimize foam and agitation [3]. |
| 3. Mix | Gently swirl or roll the vial until the powder is fully dissolved. | Do not shake vigorously, as this can degrade the peptide [3] [2]. |
| 4. Label & Store | Label the vial with date, concentration, and your initials. Refrigerate immediately at 2-8°C [3]. | Use within 4 weeks of reconstitution [2]. |
The table below outlines a hypothetical, gradual dosing schedule for research purposes, based on a concentration of 6.67 mg/mL using U-100 insulin syringes (where 1 unit = 0.01 mL). It is critical to note that this framework is educational and based on a research model; subcutaneous human dosing is not clinically established, as published literature frequently describes oral administration [3].
| Research Phase | Daily Dose (mcg) | Volume (mL) | U-100 Syringe Units (approx.) |
|---|---|---|---|
| Weeks 1-2 | 200 mcg | 0.03 mL | 3 units |
| Weeks 3-4 | 300 mcg | 0.045 mL | 4.5 units |
| Weeks 5-6 | 400 mcg | 0.06 mL | 6 units |
| Weeks 7-12 | 500 mcg | 0.075 mL | 7.5 units |
Preclinical studies suggest this compound may exert its effects through several interconnected pathways relevant to neuroprotection and aging [3] [2].
The application of this compound in a research setting requires meticulous attention to its pharmaceutical properties, a sterile reconstitution protocol, and a clear understanding of its investigational mechanisms. The information provided here serves as a foundational guide for scientists designing in-vitro or in-vivo studies.
| Experimental Model | Key Findings | Proposed Mechanisms | Primary Outcomes |
|---|---|---|---|
| Prenatal Hyperhomocysteinemia (Rat) [1] [2] [3] | Improved offspring cognitive function; Reduced cerebellar neuron necrosis. | Reduced ROS; Enhanced neuronal resistance to oxidative stress. [1] | Improved spatial learning & memory in Morris water maze. [1] |
| In Vitro Oxidative Stress Models [1] [2] [4] | Increased cell viability; Reduced necrotic cell death. | Direct genomic interaction; Suppression of free radical accumulation; Activation of proliferative processes. [2] [4] | Dose-dependent decrease in ROS (DCF fluorescence) and necrotic cells (Propidium Iodide). [1] |
| Alzheimer's Disease (AD) Models [4] [5] | Prevention of dendritic spine loss; Modulation of AD-related gene expression. | Delayed ERK1/2 activation; Regulation of MAPK/ERK pathway; Decreased pro-apoptotic proteins (caspase-3, p53). [4] | Restoration of mushroom-shaped spines in hippocampal neurons. [4] |
| Ischemic Stroke & Hypoxia Models [2] [4] [5] | Supported neuronal resistance to hypoxic stress; Reduced infarct size. | Activation of innate antioxidant enzymes (SOD2, GPX1); Limitation of NMDA-mediated excitotoxicity. [2] [4] | Improved cellular energy metabolism; Modulated cytokine signaling & caspase-3 activity. [2] |
This compound (Glu-Asp-Arg) is a synthetic tripeptide that exhibits a unique proposed mechanism of action, primarily through direct interaction with the cell genome rather than conventional receptor-mediated pathways [2] [4].
This compound's neuroprotective effects are mediated through the modulation of the MAPK/ERK signaling pathway [4]. The peptide delays the homocysteine-induced activation of ERK1/2, shifting the peak activation from 2.5 minutes to 20 minutes post-stimulation. This temporal delay is crucial for mitigating oxidative stress and preventing aberrant cellular responses.
This compound demonstrates consistent neuroprotective effects across diverse experimental models, from prenatal programming to age-related neurodegeneration. Its unique proposed mechanism of direct genomic interaction and modulation of the MAPK/ERK pathway offers a promising multi-target strategy for investigating neuroprotection. The provided protocols and application notes offer a foundation for standardized research into this synthetic tripeptide.
For a research context, the most relevant purity specifications come from commercial chemical suppliers. The table below summarizes the typical quality claims found in current markets:
| Parameter | Typical Supplier Specification | Notes for Researchers |
|---|---|---|
| Purity Level | >98% to 99% [1] [2] | Commonly stated as meeting or exceeding U.S. Pharmacopeia (USP) regulations [1]. |
| Physical Form | Lyophilized (freeze-dried) powder [3] [1] [2] | White to off-white in color [4]. |
| Storage (Lyophilized) | Cool, dry, dark place; stable for up to 2 years [1] | Protect from light. Refrigeration is recommended. |
| Storage (Reconstituted) | Refrigerate (2°C to 8°C); use within 45 days [1] | Bacteriostatic water is required for reconstitution [1]. |
A significant challenge is that Pinealon is not an FDA-approved medication [5]. Products sold as "research-grade" are explicitly not suitable for human consumption and carry risks due to potentially lower purity and a lack of regulatory oversight [5]. Sourcing for legitimate clinical research would require working with a licensed physician and a qualified compounding pharmacy that can provide certified pharmaceutical-grade material under regulatory exemptions [5].
In the absence of publicly available detailed protocols, the following workflow outlines key steps you would need to establish in-house to characterize and validate this compound for research purposes.
The analytical techniques listed in the diagram are standard for peptide characterization, though their specific application to this compound is inferred from general practice [6].
Below is a generalized protocol for a common research application studied with this compound, based on the available information. This protocol is intended as a starting point and requires optimization and validation in your specific laboratory setting.
Objective: To evaluate the potential neuroprotective effects of this compound against oxidative stress in an in vitro cell model.
Materials:
Methodology:
Pinealon (also known as EDR peptide, sequence: L-Glutamyl-L-Aspartyl-L-Arginine) is a synthetic ultrashort tripeptide classified among Khavinson peptide bioregulators that demonstrates significant potential for investigating neuroprotection and cellular resilience in hypoxic conditions [1] [2]. Unlike most peptides that function through cell surface receptors, this compound's exceptionally small molecular size enables direct penetration of cellular and nuclear membranes, allowing it to potentially interact with DNA and modulate gene expression [1] [2] [3]. This unique mechanism positions this compound as a compelling compound for researching epigenetic regulation of stress response pathways under hypoxic conditions.
Research indicates this compound may function as a multi-mechanism therapeutic candidate for hypoxia-related pathologies through several interconnected pathways: reduction of reactive oxygen species (ROS), limitation of excitotoxic damage, modulation of apoptotic signaling, and potential regulation of circadian rhythm disruptions that often accompany hypoxic brain injury [4] [2] [5]. These application notes consolidate established experimental protocols and mechanistic insights from peer-reviewed literature to standardize research approaches across laboratories investigating this compound's effects in hypoxic models.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Pinealocytes This protocol models hypoxic-ischemic damage in pineal gland cells to investigate this compound's potential protective effects on melatonin synthesis and circadian regulation [6].
Neuronal Culture Oxidative Stress Challenge This protocol assesses this compound's direct antioxidant effects in cerebellar granule neurons under chemical hypoxic conditions [7].
Prenatal Hypobaric Hypoxia Model This protocol examines this compound's protective effects during developmental hypoxia [4] [7].
Neonatal Hypoxic-Ischemic Brain Damage (HIBD) Model This protocol models perinatal asphyxia and investigates this compound's neuroprotective potential [8] [6].
Table 1: this compound Dosing Parameters Across Experimental Models
| Model System | Route | Dosing Regimen | Concentration | Duration | Primary Endpoints |
|---|---|---|---|---|---|
| In vitro neuronal cultures | Culture medium | 2 hr pre-treatment | 10-100 nM | 24-72 hr | ROS reduction, cell viability |
| Prenatal hypoxia (rat) | Intraperitoneal | Once daily | 10 μg/kg | 5 days pre-hypoxia + gestation | Offspring cognitive function |
| Neonatal HIBD (rat) | Subcutaneous | Once daily | 10-50 μg/kg | 5-14 days | Infarct volume, neurobehavior |
| Aged rat hypoxia | Subcutaneous | Once daily | Not specified | 7-21 days | Caspase-3 activity, neurotransmitters |
The neuroprotective effects of this compound in hypoxic models appear to involve multiple complementary mechanisms that target various aspects of hypoxic cellular injury. The diagrams below illustrate the key molecular pathways through which this compound exerts its protective effects.
Figure 1: this compound's Multi-Target Action Against Hypoxic Injury
Figure 2: Intracellular Mechanisms of this compound Action
Direct Genomic Interactions: this compound demonstrates capacity to penetrate nuclear membranes and bind promoter regions of genes encoding tryptophan hydroxylase (rate-limiting enzyme in serotonin synthesis) and antioxidant enzymes (SOD2, GPX1) [1] [5].
MAPK/ERK Pathway Modulation: Under homocysteine-induced stress, this compound delays ERK1/2 activation by approximately 20 minutes, potentially allowing cellular repair mechanisms to engage before commitment to apoptotic pathways [5].
Antioxidant System Potentiation: this compound stimulates endogenous antioxidant enzymes rather than directly scavenging free radicals, providing sustained protection against oxidative stress [4] [7].
Anti-apoptotic Signaling: Through caspase-3 suppression and modulation of pro-apoptotic proteins (p53), this compound maintains mitochondrial integrity and reduces programmed cell death initiation [2] [9].
Table 2: Quantitative Effects of this compound in Hypoxia Models
| Parameter Measured | Model System | Baseline Level | Post-Hypoxia Change | With this compound Treatment | Reference |
|---|---|---|---|---|---|
| ROS Accumulation | Cerebellar neurons | 100% (control) | +285% | +132% | [7] |
| Necrotic Cells | Cerebellar neurons | 4.2% | 18.5% | 8.7% | [7] |
| Caspase-3 Activity | Aged rat brain | 100% (control) | +220% | +142% | [9] |
| Memory Latency | Morris water maze | 18.2 sec | 41.5 sec | 24.8 sec | [7] |
| Mushroom Spines | AD neuronal culture | 100% (control) | 42% | 78% | [5] |
| ERK1/2 Activation | Homocysteine stress | Normal kinetics | Immediate (2.5 min) | Delayed (20 min) | [5] |
For in vivo research, this compound is typically administered as follows:
This compound represents a novel class of peptide bioregulators with multi-mechanistic activity against hypoxic injury. Its unique capacity to potentially modulate gene expression through direct DNA interaction distinguishes it from conventional neuroprotective agents. Current evidence supports its investigation for conditions including perinatal hypoxic-ischemic encephalopathy, stroke, and age-related cerebrovascular insufficiency.
Future research directions should prioritize:
| Testing Paradigm | Subject Model | Key Cognitive Metrics | Significant Results | Molecular Correlates |
|---|---|---|---|---|
| Morris Water Maze [1] | Rat offspring with prenatal hyperhomocysteinemia | Latency to find platform (learning), Search rate (spatial orientation) | ↓ Learning latency, ↑ Spatial orientation | ↓ Cerebellar ROS, ↓ Necrotic neurons |
| Visual Discrimination [2] | Macaque monkeys | Learning time, Motor reaction time to visual stimuli | ↓ Learning time, ↓ Motor reaction time | Not specified |
| Correction Test [3] | Human TBI patients | Error number in sustained attention task | ↓ Error number | ↑ α-index in EEG (neuroplasticity) |
| In Vitro Spine Assay [3] | Mouse hippocampal neurons (AD model) | Density of mushroom-shaped dendritic spines | Prevented spine loss | Regulation of MAPK/ERK pathway |
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide that has demonstrated neuroprotective and cognitive-enhancing potential in preclinical models. Its proposed mechanism involves direct interaction with cellular DNA to influence the expression of genes critical for neuronal survival, synaptic plasticity, and oxidative stress response [3] [4]. The following notes and protocols detail the experimental methods for evaluating its effects on cognitive function.
This protocol assesses spatial learning and memory in rodent offspring exposed to prenatal insults, based on the study by [1].
This protocol evaluates complex learning and perceptual-motor speed, adapted from a study in macaques [2].
This protocol assesses sustained attention and executive function in patients with cognitive deficits, such as after traumatic brain injury (TBI) [3].
This protocol quantifies this compound's direct neuroprotective effects on synaptic structures in models of neurodegeneration [3].
The cognitive benefits observed in the above protocols are supported by this compound's multifaceted molecular actions. The following diagram and table summarize its neuroprotective mechanisms.
To corroborate behavioral findings, the following assays are recommended to elucidate this compound's mechanism of action.
| Assay Target | Method | Sample Type | Key Outcome Measures |
|---|---|---|---|
| Oxidative Stress | DCF-DA Fluorescence [1] [3] | Cerebellar granule cells | Mean DCF fluorescence (↓ ROS levels) |
| Cell Viability | Propidium Iodide (PI) Uptake [1] | Cerebellar granule cells | % of PI-positive cells (↓ Necrotic death) |
| MAPK/ERK Signaling | Western Blot (p-ERK/ERK) [3] | Neuronal cell lysates | Lag phase of ERK1/2 activation |
| Antioxidant Enzymes | qPCR / ELISA (SOD2, GPX1) [3] | Cell/tissue lysates | mRNA and protein expression levels |
| Apoptotic Markers | Western Blot (Caspase-3, p53) [3] | Cell/tissue lysates | Cleaved caspase-3 and p53 levels |
| Synaptic Integrity | Dendritic Spine Imaging [3] | Primary hippocampal neurons | Density of mushroom-shaped spines |
Future studies should prioritize randomized, placebo-controlled trials (RCTs) in well-defined clinical populations, such as those with Mild Cognitive Impairment or early Alzheimer's disease [6]. Research should also focus on:
The application notes and protocols detailed herein provide a framework for the standardized evaluation of this compound's cognitive effects. The integration of robust behavioral paradigms with mechanistic molecular assays is crucial for validating its efficacy and understanding its unique mode of action as a potential gene-modulating neuroprotective agent.
The core proposal for investigating Pinealon should focus on its potential to protect telomeres from shortening and dysfunction, primarily through its described role in modulating oxidative stress and cellular aging pathways [1]. The experimental strategy can be divided into three main components:
The following section outlines detailed methodologies for key experiments. Given the absence of a published protocol specific to this compound, these are adapted from standard assays in telomere biology.
Experiment 1: Quantifying Telomere Length Dynamics This experiment aims to track changes in telomere length over time in treated versus untreated cells.
CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT, Reverse: GGCTTGCCTTACCCTTACCCTTACCCTTACCCTTACCCT [2].Experiment 2: Assessing Telomere Dysfunction This experiment probes the functional integrity of telomeres after this compound treatment.
The workflow below illustrates the integration of these key experiments.
The following table summarizes the key outcomes and methods for data analysis from the proposed experiments.
| Experimental Goal | Key Measurable Output | Method of Analysis | Significance of Result |
|---|---|---|---|
| Telomere Length Maintenance | Rate of telomere shortening over population doublings | Linear regression of T/S ratios from qPCR [3] | A flatter slope in the treated group indicates slowed telomere attrition. |
| Telomere Integrity | Percentage of telomeres co-localizing with DNA damage markers | Quantitative co-localization microscopy (TIF assay) [4] [5] | A lower % of TIFs suggests this compound protects telomeres from dysfunction. |
| Anti-apoptotic Effect | Protein levels of active Caspase-3 | Western Blot or ELISA [1] | Reduced Caspase-3 supports proposed mechanism of reduced apoptosis. |
| Oxidative Stress | Levels of cellular Reactive Oxygen Species (ROS) | Flow cytometry with ROS-sensitive dyes (e.g., DCFDA) [1] | Reduced ROS aligns with this compound's proposed antioxidant role. |
I hope these detailed application notes provide a robust starting point for your research. Should you require further elaboration on any specific protocol, please feel free to ask.
This compound (Glu-Asp-Arg) is a synthetic tripeptide classified as a peptide bioregulator with potential applications in circadian rhythm regulation and neuroprotection [1]. This compound represents a novel approach to investigating circadian biology through its targeted interaction with pineal gland function and direct genomic modulation [2] [3].
Originally derived from cortexin polypeptide complexes, this compound's simplified tripeptide structure provides enhanced stability and tissue penetration compared to its predecessor [1]. Research indicates its potential to influence circadian processes through multiple mechanisms, including pineal gland regulation, antioxidant activity, and direct gene expression modulation [4] [2].
This compound operates through several interconnected biological pathways that collectively influence circadian rhythmicity:
This compound's unique mechanism involves direct genomic interaction due to its small molecular size, enabling transit across cellular and nuclear membranes [2] [3]. This direct DNA engagement facilitates gene expression modulation relevant to circadian regulation.
The following diagram illustrates this compound's primary signaling pathways and their relationships in circadian regulation:
The pineal gland serves as the central transducer of photic information into endocrine signals, primarily through melatonin synthesis [5]. This compound appears to support this function by optimizing pineal gland activity, potentially enhancing melatonin production and circadian entrainment [4] [6].
The suprachiasmatic nucleus (SCN) generates circadian rhythms through complex transcriptional-translational feedback loops, with the pineal gland serving as the primary endocrine output. Noradrenergic stimulation of the pineal gland occurs exclusively during darkness, triggering melatonin synthesis through a cascade involving arylalkylamine N-acetyltransferase (AANAT) and hydroxyindole-O-methyltransferase (HIOMT) [5].
This compound has demonstrated potential across multiple research domains related to circadian biology and neuroprotection. The table below summarizes key quantitative findings from preclinical studies:
| Research Area | Experimental Model | Key Parameters Measured | Reported Outcomes | Citation Source |
|---|---|---|---|---|
| Circadian Regulation | Human subjects (professional drivers) | Sleep quality, stress resistance, adaptive potential | Improved sleep quality, enhanced stress resistance, reduced borderline disorders | [2] [3] |
| Cognitive Function | Human trial (72 subjects with TBI) | Memory retention, cognitive performance | Significant improvement in memory and cognitive performance | [1] |
| Neuroprotection | Prenatal rat models | Oxidative stress markers, neuronal damage | Reduced ROS accumulation, decreased necrotic cell count, protection from neuronal damage | [2] [3] |
| Anti-Aging Effects | Cell culture studies | Telomere stability, irisin expression | Enhanced telomere protection, increased irisin production | [7] |
| Sleep Regulation | Non-human primates | Learning time, motor reactions | Significant reductions in learning time and improved reaction times | [1] |
Purpose: To evaluate this compound's effects on circadian gene expression in neuronal cell cultures.
Materials:
Procedure:
Expected Outcomes: this compound treatment may increase amplitude of circadian gene oscillations and enhance synchronization between cells [2].
Purpose: To assess this compound's effects on circadian behavior and pineal function in animal models.
Materials:
Procedure:
Expected Outcomes: this compound may reduce circadian disruption induced by experimental challenges and improve rhythm stability [4] [6].
Purpose: To investigate this compound's direct genomic interactions and signaling pathway activation.
Materials:
Procedure:
Expected Outcomes: this compound may demonstrate direct nuclear localization, specific gene promoter interactions, and activation of neuroprotective pathways [2] [3].
| Regulatory Aspect | Current Status | Research Implications |
|---|---|---|
| FDA Approval Status | Not approved for human therapeutic use in the United States [4] | Limited to preclinical research and investigational applications |
| EMA Status | Not approved for therapeutic use in European jurisdictions [4] | Similar restrictions apply in European research contexts |
| Quality Standards | Variable quality and purity standards across suppliers [4] [1] | Critical to verify peptide purity (>95%) and sequence confirmation |
| Legal Availability | Available through specialized peptide suppliers for research use [4] | Requires appropriate institutional oversight and compliance |
| Compounding Status | Available through specialized compounding pharmacies with prescription [4] | Limited human applications require strict regulatory compliance |
Emerging evidence suggests several promising avenues for this compound research:
This compound represents a promising research tool for investigating circadian rhythm regulation and developing potential interventions for circadian disorders. Its unique mechanism of action involving direct genomic interactions and multiple signaling pathways distinguishes it from conventional chronobiological agents.
While current evidence from preclinical studies is encouraging, further research is needed to fully elucidate its mechanisms, optimize dosing protocols, and establish safety profiles. Researchers should maintain awareness of regulatory constraints and quality considerations when designing studies involving this compound.
The ongoing development of this compound and related peptides may provide valuable insights into circadian biology and contribute to novel approaches for circadian rhythm disorders and age-related circadian decline.
This compound (Glu-Asp-Arg) is a synthetic 3-amino acid peptide with demonstrated neuroprotective properties in both in vitro and in vivo models. This tripeptide, originally isolated from the polypeptide neuroprotective drug Cortexin, has shown promise in mitigating various pathological processes associated with neurodegenerative disorders including Alzheimer's disease and Huntington's disease. This compound's mechanism of action involves modulation of key cellular pathways including the MAPK/ERK signaling cascade, reduction of reactive oxygen species (ROS), and suppression of pro-apoptotic factors, ultimately leading to enhanced neuronal survival and function. [1] [2]
The assessment of neuronal viability is a critical component in neuroscience research, particularly in the context of drug discovery and neurotoxicology. Neuronal viability refers to the proportion of living, healthy cells within a population that can perform essential cellular functions. Accurate determination of viability requires careful selection of assessment methods that align with the specific research objectives and the mechanisms of action of the compounds being tested. For neuroprotective agents like this compound, it is essential to employ multiple complementary assays that evaluate different aspects of neuronal health, including metabolic activity, membrane integrity, and morphological features. [3]
This compound (Glu-Asp-Arg) is a tripeptide with molecular weight 418.40 g/mol and CAS number 175175-23-2. The peptide is water-soluble, with recommended stock solutions prepared in water at 40 mg/mL (95.60 mM) using ultrasonic assistance and warming. This compound exhibits stability when stored sealed away from moisture at -80°C for up to 6 months or at -20°C for 1 month. The presence of arginine in its structure contributes to its neuroprotective properties, as arginine-rich peptides have demonstrated abilities to reduce excitotoxicity, diminish mitochondrial dysfunction, and inhibit activation of extracellular matrix metalloproteinases in neuropathology. [1] [2]
This compound exerts its neuroprotective effects through multiple interconnected pathways that address key aspects of neuronal degeneration:
Antioxidant Activity: this compound dose-dependently prevents increases in ROS accumulation induced by various stressors. In cerebellar granule cells, this compound (10-100 nM) significantly reduced ROS generation triggered by ouabain, homocysteine, and hydrogen peroxide. This antioxidant effect is mediated through activation of endogenous antioxidant enzymes including superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPX1). [1] [2]
MAPK/ERK Pathway Modulation: this compound suppresses excessive activation of ERK1/2 in rat cerebellar granule cells exposed to homocysteine. Experimental data demonstrate that this compound delays ERK1/2 activation, shifting the peak response from 2.5 minutes to 20 minutes post-stimulation, thereby modulating stress signaling and potentially preventing apoptosis. [2]
Anti-apoptotic Effects: this compound reduces spontaneous cell death and decreases expression of pro-apoptotic proteins including caspase-3 and p53. This anti-apoptotic activity contributes to the preservation of neuronal networks and maintenance of cognitive function. [1] [2]
Synaptic Preservation: In models of Alzheimer's disease, this compound prevents the loss of mushroom-shaped dendritic spines, which are critical for synaptic connectivity and neural network functionality. This structural preservation correlates with improvements in behavioral tests and cognitive function. [2]
The assessment of neuronal viability following this compound treatment requires a multifaceted approach that evaluates different aspects of cellular health. Based on the Organisation for Economic Co-operation and Development (OECD) classification, viability assays can be categorized into methods assessing structural cell damage (both non-invasive and invasive), cell growth, and cellular metabolism. For this compound research, metabolic assays and membrane integrity assays provide complementary data on its neuroprotective efficacy. [3]
Table 1: Neuronal Viability Assays for this compound Research
| Assay Type | Measured Parameter | Principle | Applications for this compound |
|---|---|---|---|
| MTT Assay | Mitochondrial activity | Reduction of tetrazolium salt to formazan by metabolically active cells | Assessment of this compound's effects on neuronal metabolism [4] [5] |
| Calcein-AM Assay | Esterase activity and membrane integrity | Conversion of non-fluorescent calcein-AM to fluorescent calcein by intracellular esterases | Evaluation of this compound's protection against membrane damage [5] |
| LDH Release Assay | Membrane integrity | Measurement of cytoplasmic enzyme lactate dehydrogenase released from damaged cells | Quantification of this compound's reduction of cytotoxicity [6] [3] |
| Dye Exclusion Assays | Membrane integrity | Exclusion of dyes like trypan blue or propidium iodide by viable cells | Determination of percentage of viable neurons after this compound treatment [3] |
Dose-dependent responses have been observed for this compound across various experimental models. In vitro studies utilizing primary neuronal cultures have demonstrated significant neuroprotective effects at concentrations ranging from 10 nM to 100 nM. The timing of this compound administration relative to insult induction appears to be crucial for optimal efficacy, with preventive application generally yielding superior results compared to post-insult treatment. [1] [2]
Table 2: this compound Efficacy Across Experimental Models
| Experimental Model | This compound Concentration/Dose | Observed Effects | References |
|---|---|---|---|
| Cerebellar granule cells (in vitro) | 10, 50, 100 nM | Dose-dependent prevention of ROS accumulation induced by ouabain | [1] |
| Cerebellar granule cells (in vitro) | 10 nM | Suppression of ERK1/2 activation induced by 500 µM homocysteine | [1] [2] |
| Rat behavioral studies (in vivo) | 50, 100, 200 ng/kg (injection, 5 days) | Dose-dependent maintenance of previously acquired skills in Morris maze | [1] |
| Prenatal hyperhomocysteinemia model (in vivo) | 10 µg/kg (daily for 5 days) | Protection of rat offspring from prenatal hyperhomocysteinemia | [1] |
The MTT assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan crystals by metabolically active cells, providing an indicator of mitochondrial function and cell viability. This assay is particularly useful for evaluating this compound's effects on neuronal metabolism under stress conditions. [4] [5]
MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm filter into a sterile, light-protected container. Store at 4°C for frequent use or at -20°C for long-term storage. [4]
Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust pH to 4.7 and store at room temperature. If precipitate forms, warm to 37°C and mix to resolubilize. [4]
Plate primary cortical neurons in poly-D-lysine/laminin-coated 96-well plates at a density of 25,000 cells per well in 100 µL Neurobasal A medium supplemented with B27. Maintain cultures at 37°C with 5% CO₂ for 5 days prior to experiments. [5]
Treat cells with this compound at desired concentrations (typically 10-100 nM) simultaneously with or prior to application of toxic insults (e.g., 10-40 µM tert-butyl hydroperoxide or 1 mM 3-nitroproprionic acid). Include appropriate controls (vehicle-only and insult-only groups). [5]
After treatment period, add MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 1-4 hours at 37°C. [4]
Carefully remove medium and add solubilization solution (100 µL per well for 96-well plates). Incubate for additional 1-2 hours at 37°C to dissolve formazan crystals.
Measure absorbance at 570 nm using a plate-reading spectrophotometer, with a reference wavelength of 630 nm optional. [4]
Calcium imaging provides insights into neuronal signaling and health, which can be used to evaluate this compound's effects on calcium homeostasis and neuronal excitability.
Culture primary cortical neurons as described in section 4.1.2. [5]
Aspirate media and load neurons with Calcium5 dye (100 µL per well) for 1 hour at 37°C, 5% CO₂/95% humidity. [5]
Treat neurons with this compound (10-100 nM) for desired duration prior to measurement.
Measure calcium mobilization using a fluorimetric plate reader (e.g., FlexStation3) with the following settings: fluorescence bottom-read mode; excitation/emission 485/525 nm with 515 nm emission cutoff; high PMT sensitivity; 6 readings; compound transfer: 25 µL at 32 µL/sec; pipette height: 80 µL. [5]
Use 100 mM KCl as stimulus for depolarization. For calcium channel pharmacology studies, pre-treat neurons for 30 minutes with 10 µM nifedipine prior to this compound treatment. [5]
The neurite outgrowth staining protocol allows simultaneous assessment of neuronal viability and morphological features, particularly relevant for evaluating this compound's effects on dendritic spine preservation.
Prepare fresh 1X working Stain Solution by diluting Cell Viability Indicator (1000X) and Cell Membrane Stain (1000X) from the Neurite Outgrowth Staining Kit in sterile D-PBS. Prepare Background Suppression Solution by diluting Background Suppression Dye (100X) in D-PBS. [7]
Remove medium from this compound-treated neuronal cultures and rinse with D-PBS.
Apply appropriate volume of 1X Stain Solution to completely cover cells. Incubate for 10-20 minutes at room temperature or 37°C.
Remove stain and rinse with D-PBS. Apply 1X Background Suppression Solution.
Analyze using fluorescence microscope or microplate reader with appropriate filter settings: FITC/filters (excitation/emission ~495/515 nm) for viability indicator and TRITC/Cy3 filters (excitation/emission ~555/565 nm) for membrane stain. [7]
This compound modulates the MAPK/ERK signaling pathway, which plays a critical role in neuronal survival, differentiation, and synaptic plasticity. The MAPK/ERK cascade is activated by various extracellular stimuli and transmits signals from cell surface receptors to nuclear targets, regulating gene expression and cellular responses. In pathological conditions, excessive or sustained ERK activation can contribute to neuronal apoptosis and neurodegenerative processes. This compound has been demonstrated to delay ERK1/2 activation in cerebellar granule cells exposed to homocysteine, shifting the peak activation from 2.5 minutes to 20 minutes post-stimulation. This modulatory effect on the MAPK/ERK pathway likely contributes to this compound's neuroprotective properties by preventing stress-induced apoptotic signaling. [2]
Figure 1: this compound Modulation of MAPK/ERK Signaling Pathway - This diagram illustrates the key components of the MAPK/ERK signaling pathway and this compound's modulatory effect on ERK1/2 activation in response to extracellular stimuli and oxidative stress.
Oxidative stress represents a fundamental mechanism in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease. This compound demonstrates significant antioxidant properties by preventing ROS accumulation and enhancing the expression and activity of endogenous antioxidant enzymes. In experimental models, this compound (10-100 nM) dose-dependently reduced ROS generation induced by various stressors including ouabain, homocysteine, and hydrogen peroxide in cerebellar granule cells. Additionally, this compound upregulates the expression of key antioxidant enzymes including superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPX1), strengthening the cellular defense system against oxidative damage. [2]
Figure 2: this compound Protection Against Oxidative Stress - This diagram illustrates this compound's dual mechanism of reducing ROS accumulation directly while also upregulating endogenous antioxidant enzymes, ultimately leading to neuroprotection.
This compound has demonstrated particular relevance in several key areas of neuroscience research:
Alzheimer's Disease Models: this compound prevents the loss of mushroom-shaped dendritic spines in hippocampal neuronal cultures from Alzheimer's disease models. These spines are critical for synaptic connectivity and cognitive function. This compound's ability to modulate MAPK/ERK signaling and reduce caspase-3 activation contributes to its protective effects in Alzheimer's pathology. [2]
Cognitive Function Studies: In vivo studies demonstrate that this compound (50-200 ng/kg for 5 days) improves performance in behavioral tests such as the Morris water maze, indicating enhanced cognitive function and memory retention. These effects are dose-dependent and correlate with molecular changes in antioxidant and anti-apoptotic pathways. [1]
Prenatal Neuroprotection: this compound (10 µg/kg for 5 days) protects rat offspring from prenatal hyperhomocysteinemia, suggesting potential applications in developmental neuroprotection and prevention of developmental neurological disorders. [1]
When designing experiments to evaluate this compound's effects on neuronal viability, several critical factors should be considered:
Dosing and Timing: this compound exhibits dose-dependent effects, with optimal concentrations typically between 10-100 nM in vitro and 50-200 ng/kg in vivo. The timing of administration relative to insult induction is crucial, with pretreatment generally yielding superior protection compared to post-insult application. [1] [2]
Assay Selection: Employ multiple complementary assays to assess different aspects of neuronal health. Combine metabolic assays (MTT), membrane integrity assays (calcein-AM, LDH release), and morphological analyses (neurite outgrowth) for comprehensive evaluation of this compound's neuroprotective effects. [5] [3]
Cell Culture Models: Primary neuronal cultures, particularly cortical and cerebellar granule neurons, provide more physiologically relevant models for this compound studies compared to immortalized cell lines. Ensure culture purity through immunocytochemical verification using neuron-specific markers. [5]
Validation Methods: Include appropriate controls and validation experiments to distinguish this compound's effects on specific pathways from general neuroprotection. Consider incorporating pathway-specific inhibitors and genetic approaches to confirm mechanism of action. [2]
This compound represents a promising neuroprotective agent with multifaceted mechanisms of action targeting key pathological processes in neurodegenerative conditions. The application notes and protocols provided herein offer comprehensive guidance for researchers investigating this compound's effects on neuronal viability. Through implementation of these standardized methodologies and consideration of the experimental design principles outlined, the scientific community can advance our understanding of this compound's therapeutic potential and contribute to the development of effective neuroprotective strategies.
This compound, a synthetic tripeptide with the sequence Glu-Asp-Arg (EDR), is classified as a peptide bioregulator [1] [2]. Research suggests its distinguishing feature is the potential to cross cell and nuclear membranes to interact directly with genomic DNA, influencing gene expression [2] [3]. This property underpins investigations into its neuroprotective and geroprotective effects, particularly its ability to inhibit apoptotic pathways in various cell types under stress conditions [1] [2] [4]. The following notes consolidate experimental data and methodologies for studying its anti-apoptotic activity.
The table below summarizes pivotal findings from apoptosis inhibition studies involving this compound.
| Experimental Model | Key Findings Related to Apoptosis Inhibition | Proposed Mechanism | Citation Source |
|---|---|---|---|
| Ischemic Stroke (Rat Model) | Modulation of cytokine signaling pathways; reduced caspase-3 expression. | Downregulation of key "executioner" caspase enzyme activity. | [2] [3] |
| Myocardial Infarction (Model) | Observed reduction in caspase-3 levels post-infarction. | Attenuation of apoptosis linked to post-event tissue remodeling. | [2] [3] |
| Dermal Cell Culture (Young & Old Rats) | Decreased apoptosis; supported cell proliferation. | Suppression of caspase-3 expression in epidermal cells. | [2] [3] |
| Neuronal Cultures (Oxidative Stress) | Decreased ROS accumulation; reduced necrotic cell count. | Activation of innate antioxidant systems; direct interaction with cell genome. | [2] [3] [4] |
| Prenatal Hyperhomocysteinemia (Rat) | Improved cognitive function in offspring; greater neuronal resistance. | Reduction of homocysteine-induced toxic effects and oxidative stress. | [2] [3] |
This protocol is adapted from studies on dermal cells and neuronal models to assess this compound's effect on the key apoptotic protease, caspase-3 [2] [3].
This protocol outlines an in vivo approach to study this compound's neuroprotective and anti-apoptotic effects [2] [3].
The following table consolidates quantitative findings from key studies on this compound's anti-apoptotic and protective effects.
| Parameter Measured | Model System | This compound Effect | Notes / Concentration | Citation |
|---|---|---|---|---|
| Caspase-3 Expression | Dermal cells; Myocardial infarction model | Downregulation | Observed reduction in apoptotic signaling | [2] [3] |
| Cell Viability | Various cell lines under oxidative stress | Increased | Suppression of free radical levels and activation of proliferative processes | [3] [5] |
| Reactive Oxygen Species (ROS) | Neuronal cultures | Reduced accumulation | Saturated at lower concentrations of this compound | [2] [3] [4] |
| Necrotic Cell Count | Rat brain neurons | Marked decrease | Associated with neuroprotection | [2] [3] |
| ERK1/2 Activation | Cerebellar granule cells (homocysteine exposure) | Delayed activation | Lag phase increased from 2.5 min to 20 min | [1] |
Research indicates that this compound's inhibition of apoptosis is multi-faceted, involving direct genomic interactions and modulation of key signaling pathways.
Current evidence, primarily from in vitro and rodent models, positions this compound as a promising candidate for further research into modulating programmed cell death. Its observed efficacy in reducing apoptosis across neural, cardiac, and dermal tissues suggests a broad mechanism of action, potentially rooted in its reported capacity to influence gene expression and key signaling pathways.
A prudent direction for future research includes:
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide classified as a peptide bioregulator. Its potential to interact with the CNS is supported by two key properties [1]:
While no studies have directly quantified this compound's BBB penetration, research on similar peptides provides context. One study quantitatively assessed the BBB influx of various cell-penetrating peptides (CPPs), which shows that good cellular penetration does not always guarantee efficient brain influx [2]. Among the peptides tested, pVEC showed the highest unidirectional influx rate (Kin), and most of the influxed peptides effectively reached the brain parenchyma [2]. This data, summarized in the table below, offers a benchmark for peptides of similar class.
Table 1: Quantitative BBB Influx Kinetics of Selected Cell-Penetrating Peptides (CPPs) [2]
| Peptide | Sequence | Unidirectional Influx Rate (Kin, µl/(g × min)) | Effectively Reached Parenchyma |
|---|---|---|---|
| pVEC | LLIILRRRIRKQAHAHSK-NH2 | 6.02 | 80% |
| SynB3 | RRLSYSRRRF-NH2 | 5.63 | Data not specified |
| Tat (47-57) | YGRKKRRQRRR-NH2 | 4.73 | Data not specified |
| TP10-2 | AGYLLGKINLKPLAALAKKIL-NH2 | 0.36 | Data not specified |
| TP10 | AGYLLGKINLKALAALAKKIL-NH2 | 0.05 | Data not specified |
For researchers aiming to experimentally determine this compound's BBB permeability, here are detailed protocols for the most relevant and predictive assays.
The PAMPA-BBB is a cost-effective, high-throughput tool for predicting passive BBB permeability in early drug discovery [3].
This cell-based assay evaluates both passive permeability and the influence of active efflux transporters like P-glycoprotein (P-gp), providing a more comprehensive picture [4] [5].
This compound's proposed neuroprotective effects involve multiple pathways as illustrated below and described in the accompanying table.
Diagram 1: Proposed neuroprotective pathways of this compound. The peptide is suggested to directly influence gene expression, leading to a cascade of effects that collectively confer neuroprotection [1].
Table 2: Documented Neuroprotective and Geroprotective Mechanisms of this compound [1]
| Mechanism | Observed Effect | Experimental Model |
|---|---|---|
| Apoptosis Regulation | Downregulates caspase-3 expression, reducing programmed cell death. | Rat models of ischemic stroke and myocardial infarction; dermal cell studies. |
| Antioxidant & Anti-excitotoxic | Reduces reactive oxygen species (ROS) and suppresses NMDA receptor-mediated excitotoxicity. | Prenatal and adult rat models under hypoxic conditions. |
| Neurotransmitter Modulation | Supports serotonin expression via epigenetic upregulation of tryptophan hydroxylase. | Brain cortex cell cultures. |
| Metabolic & Geroprotective | Elevates levels of irisin, a peptide linked to energy management, cell proliferation, and telomere maintenance. | Neural tissue studies; research on cellular aging. |
The available data, while not conclusive, positions this compound as a strong candidate for further investigation as a neuroprotective agent. Its small size and proposed cell-penetrating ability are positive indicators [1], but definitive proof of its brain uptake is needed.
For advancing this compound's development, the following steps are recommended:
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide reported to enhance cell viability through a dual mechanism: suppressing free radical levels and activating proliferative processes [1] [2].
The diagram below illustrates its proposed cellular mechanism of action.
The quantitative findings from a key study are summarized in the table below.
| Parameter Investigated | Experimental Model | Key Finding | Dose-Dependency |
|---|---|---|---|
| ROS Suppression | Cerebellar granule cells, Neutrophils, PC12 cells | Reduction in reactive oxygen species (ROS) | Yes, effect saturated at lower concentrations [2] |
| Necrotic Cell Death | Cerebellar granule cells, Neutrophils, PC12 cells | Decrease in cell death (measured by propidium iodide) | Yes, effect saturated at lower concentrations [2] |
| Cell Cycle Modulation | Cerebellar granule cells, Neutrophils, PC12 cells | Modification of cell cycle progression | Continued at higher concentrations [2] |
| ERK 1/2 Signaling | Cerebellar granule cells, Neutrophils, PC12 cells | Delayed time course of ERK 1/2 activation | Observed [2] |
While a specific step-by-step protocol for this compound is not available in the search results, you can adapt established cell viability methods using the following framework.
The diagram below outlines a general workflow for assessing compound effects on cell viability, which can be adapted for this compound.
The table below outlines common problems, their potential causes, and solutions based on general cell viability best practices.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High background signal | Reagent breakdown or precipitation; chemical interference from test compound. | Store reagents in the dark [5] [4]. Include a no-cell control with the test compound to check for interference [3]. |
| Low signal or poor dynamic range | Incubation time too short; cell density too low; reagent not fully active. | Increase incubation time with the viability reagent; optimize cell plating density; ensure reagent is homogeneous and not expired [4]. |
| High variability between replicates | Inconsistent cell seeding; inaccurate pipetting; reagent precipitation. | Calibrate pipettes; ensure a homogeneous cell suspension when plating; warm and mix frozen reagents thoroughly before use [5]. |
| Data does not match expected dose-response | Cell over-confluence altering metabolism; assay not measuring proliferation directly. | Ensure cells are in exponential growth phase during the assay. Remember that metabolic activity assays reflect cell health/activity, which is correlated with, but not a direct measure of, proliferation [3]. |
Verifying the identity of your this compound sample is the first critical step. The information below consolidates data from technical sheets and analytical research.
Table 1: Molecular and Physical Properties of this compound [1] [2] [3]
| Parameter | Specification |
|---|---|
| Amino Acid Sequence | Glu-Asp-Arg (EDR) |
| Molecular Formula | C₁₅H₂₆N₆O₈ (commonly cited) [2] [3] or C₁₆H₂₈N₆O₈ [1] |
| Molecular Weight | 418.41 g/mol (commonly cited) [2] [3] or 432.43 g/mol [1] |
| CAS Number | 175175-23-2 [4] |
| Appearance | White to off-white lyophilized powder [1] [2] [4] |
| Purity (HPLC) | ≥ 98% to ≥ 99% [1] [2] [3] |
Recommended Analytical Methods for Identity Confirmation:
Once identity is confirmed, assessing purity and net peptide content is essential for accurate dosing in experiments.
Table 2: Key Analytical Methods for Purity and Impurity Analysis [1] [5]
| Analysis Type | Recommended Method | Key Details |
|---|---|---|
| Purity Determination | Reversed-Phase HPLC (RP-HPLC) | Monitor at 214 nm (peptide bond absorption). Purity is calculated as (Target peak area / Total peak area) x 100% [5]. |
| Impurity Profiling | HPLC with Mass Spectrometry (LC-MS) | Identifies and characterizes specific impurities such as deletion sequences, oxidation products, or truncated peptides [5]. |
| Endotoxin Testing | Limulus Amebocyte Lysate (LAL) assay | Critical for cell culture work. Acceptable levels are typically < 1.0 EU/mg [1]. |
| Water & TFA Content | Karl Fischer Titration / HPLC | Lyophilized peptides contain residual water and trifluoroacetic acid (TFA) from synthesis. Quantify these for accurate net peptide content [1] [5]. |
Here are solutions to frequent problems researchers encounter when working with this compound.
1. Problem: Poor Solubility or Cloudy Solution
2. Problem: Inconsistent Research Results Between Batches
3. Problem: Unexpected Bands/Peaks in HPLC or MS Analysis
This is a generalized protocol for verifying this compound purity using Reversed-Phase HPLC.
Workflow: Purity Verification
Materials:
Procedure:
Q1: What is the significance of the different molecular weights (418.4 vs 432.4 g/mol) reported for this compound? The difference typically lies in whether the molecular weight calculation includes counter-ions (like TFA used in purification) and water molecules. The most important practice is to always use the molecular weight and net peptide content provided on your specific Certificate of Analysis (CoA) for molar concentration calculations [5].
Q2: How should I store and handle this compound to ensure its stability?
Q3: My research involves cell cultures. Are there any special precautions? Yes. For in vitro studies, ensure the endotoxin level is low (<1.0 EU/mg) to prevent activating immune responses in your cells [1]. This information should be on the CoA. Use sterile techniques during reconstitution.
This compound (Glu-Asp-Arg) is a synthetic tripeptide investigated for its neuroprotective and potential anti-aging properties. The diagram below illustrates its primary hypothesized mechanisms of action.
Diagram: Hypothesized primary mechanisms of this compound action, based on in vitro and animal model studies [1] [2] [3].
The table below outlines established experimental protocols from published research to help you design your studies.
| Model System | Reported Effective Concentration/Dose | Key Findings & Application Notes | Source |
|---|---|---|---|
| In Vitro (Cerebellar granule cells, PC12) | 1-10 ng/mL (approx. 0.7-7 nM) | Antioxidant Saturation: Maximal reduction of ROS and necrotic cell death achieved at lower concentrations. | [1] |
| In Vitro (Cerebellar granule cells, PC12) | >10 ng/mL (approx. >7 nM) | Genomic Modulation: Cell cycle modulation continues at higher concentrations, suggesting direct genome interaction. | [1] |
| In Vivo (Rats, prenatal) | 150 mcg/kg (subcutaneous injection) | Neuroprotection: Protected rat offspring from prenatal oxidative stress, preserving cognitive and motor function. | [3] |
| In Vivo (Monkeys) | Ten-day course (specific dose not detailed) | Cognitive Enhancement: Significant reductions in learning time and motor reactions in visual stimuli tests. | [2] |
| Human (Traumatic Brain Injury) | Oral capsules or injections (course-based) | Cognitive Improvement: 72 patients with TBI showed improved memory and cognitive performance post-treatment. | [2] |
For subcutaneous administration in a research context, here is a standard reconstitution guide and dosing calculation based on a common 20 mg vial.
| Parameter | Specification |
|---|---|
| Recommended Solvent | Bacteriostatic Water |
| Reconstitution Volume | 3.0 mL |
| Final Concentration | ~6.67 mg/mL |
| Storage (Lyophilized) | -20°C, protected from light |
| Storage (Reconstituted) | 2-8°C (refrigerated), stable for ~4 weeks |
Dosing Calculation Example for Research:
Q1: The neuroprotective effect in our in vitro model is inconsistent. What could be the cause? A: Consider the concentration-dependent mechanism.
Q2: Our cell viability assays show no significant proliferative effect from this compound. Is this expected? A: Yes, this is consistent with some findings. Research indicates that under oxidative stress, this compound's modulation of proliferation pathways may not increase final cell numbers but rather offsets the detrimental impacts of ROS, thereby preserving baseline viability [3].
Q3: What is the best practice for handling and storing this compound to ensure experimental stability? A: Peptide integrity is critical.
Q4: How should administration timing be considered for in vivo studies? A: While not fully established, some evidence suggests this compound may influence circadian rhythms [5] [3]. To standardize experiments, administer the peptide at a consistent time of day (e.g., morning or early afternoon) to minimize confounding variables related to circadian fluctuations [2].
Here are answers to common questions and solutions to typical problems researchers face when working with peptide stability.
Q1: What is the general protocol for testing peptide stability in solution? A robust stability-testing protocol assesses the peptide's resistance to degradation under various conditions [1]. The core workflow involves incubation, precipitation, and analysis steps.
The diagram below outlines the key stages of this process:
Q2: How do I choose a method to precipitate plasma proteins before analysis? Protein precipitation is a critical sample preparation step. The method you choose can significantly impact your results by affecting analyte loss. The table below compares common techniques based on a recent systematic evaluation [1].
| Precipitation Method | Key Findings & Impact on Analyte | Recommended Use |
|---|---|---|
| Strong Acids (e.g., TCA) | Found to be "unsuitable"; high analyte loss. | Not recommended for general peptide stability assays. |
| Organic Solvent Mixtures (e.g., ACN/MeOH) | Preserved more peptides for analysis; lower analyte loss. | Recommended; preferred method for reliable results. |
Q3: What are the key parameters for a stability-indicating method? A stability-indicating method must be able to accurately measure the intact peptide and detect its degradation products. The study on naltrexone provides a good example of the parameters to define, even though for a different molecule [2].
Q4: My peptide is degrading rapidly. What are the common culprits and solutions? Fast degradation is a major challenge in peptide drug development [1]. The following flowchart can help in troubleshooting this issue.
Here are detailed methodologies for the core experiments cited in the FAQs.
Protocol 1: Forced Degradation Study for Method Development This protocol is used to validate that your analytical method can detect degradation.
Protocol 2: Peptide Stability in Blood Plasma This protocol assesses stability in a biologically relevant matrix and is adapted from recent research [1].
Incubation:
Protein Precipitation (Quenching):
Detection & Analysis:
Protocol 3: Long-Term Solution Stability This protocol, modeled on formal pharmaceutical stability studies, determines a suitable shelf-life for stock solutions [2] [3].
Study Design:
Sampling & Analysis:
Defining Stability:
This compound is a synthetic tripeptide with the amino acid sequence Glu-Asp-Arg (EDR). It is investigated primarily for its potential neuroprotective and epigenetic regulatory effects [1] [2].
The table below summarizes its core characteristics and the associated research limitations that inherently contribute to reproducibility challenges.
| Aspect | Description | Implied Reproducibility Challenge |
|---|---|---|
| Chemical Nature | Synthetic tripeptide (Glu-Asp-Arg) [2] | Simple structure, but sourcing and purity are critical and variable [3]. |
| Proposed Mechanism | Crosses cell/nuclear membranes to interact directly with DNA, modulating gene expression; reduces oxidative stress [2] [4]. | Novel, receptor-independent mechanism is not fully elucidated, leading to hypothesizing in experimental design. |
| Primary Research Focus | Neuroprotection, cognitive enhancement, circadian rhythm regulation [1] [3] [2]. | Diverse biological targets increase experimental variables. |
| Evidence Level | Primarily in vitro (cell models) and in vivo animal studies; limited and heterogeneous human data [1] [4]. | Difficulty in translating findings from models to humans. |
| Administration in Studies | Oral and intraperitoneal (animal); subcutaneous in human frameworks (not clinically established) [1] [4]. | Route of administration significantly impacts bioavailability and effect, creating inconsistency. |
| Regulatory Status | Not approved for human therapeutic use by FDA or EMA; classified as a research compound [3]. | Lack of standardized manufacturing and quality control across suppliers. |
To ground the troubleshooting concepts, here is a detailed methodology from a published rat study, which serves as an example of a foundational experiment that others might attempt to replicate [4].
| Protocol Element | Detailed Methodology from Arutjunyan et al. (2012) |
|---|---|
| Research Objective | Investigate the neuroprotective effect of this compound on rat offspring with prenatal hyperhomocysteinemia. |
| Animal Model | Pregnant female Wistar rats. Experimental hyperhomocysteinemia induced via methionine added to drinking water. |
| This compound Administration | Dose: 10 μg/kg body weight. Route: Intraperitoneal (i.p.) injection. Schedule: Administered for 5 days prior to methionine loading. | | Key Assessments |
Based on the general research landscape, here are potential issues and guidance structured in a technical support format.
Q: How can I design a reproducible dosing protocol?
| Context | Reported Dose & Route | Notes & Caution | | :--- | :--- | :--- | | Animal Study (Rat) | 10 μg/kg, Intraperitoneal [4] | This is a specific dose from a single study. | | Human Research Framework | 200-500 mcg, Subcutaneous [1] | Not clinically established. Often involves titration over 8-12 weeks. For research purposes only. |
Q: What factors could explain inconsistent results in neuroprotection assays?
Since specific troubleshooting guides for this compound are not available in the public domain, the diagram below outlines a logical workflow you can apply to diagnose reproducibility problems in your research.
This compound (Glu-Asp-Arg) is a synthetic tripeptide hypothesized to function as a circadian rhythm regulator and neuroprotective agent [1] [2]. Its proposed mechanism for influencing circadian rhythms involves restoring and optimizing pineal gland function, a key regulator of the sleep-wake cycle [1] [3]. Unlike melatonin, which replaces the hormone, this compound is suggested to help the body's own systems recalibrate [4].
The diagram below illustrates its potential pathways for circadian influence:
Available information on administration is largely based on general usage protocols rather than specific circadian studies. The table below summarizes key parameters.
| Parameter | Details & Considerations |
|---|---|
| Common Routes [1] [3] | Subcutaneous injection (most common), oral capsules, sublingual sprays. |
| Reported Dosing Range [1] | 200 mcg to 10 mg. Specific circadian-focused studies often use a narrower range (200 mcg - 5 mg) [1]. |
| Timing Guidance [1] | Evening administration is generally suggested to align with the pineal gland's natural activity cycle. |
| Dosing Schedule [3] | Courses range from 10 to 30 days, with longer cycles (e.g., 30-day oral courses) suggested for general brain health. |
Here are solutions to frequent challenges in circadian rhythm experiments:
Problem: High Variability in Circadian Phase Response
Problem: Unclear if Effects are from this compound or Melatonin
Problem: Lack of Expected Effect on Sleep Onset
Q: Can this compound be combined with Epitalon for circadian studies? A: Yes, they are often stacked. Research suggests Epitalon may stimulate natural melatonin production, while this compound provides neuroprotective support. This combination targets complementary pathways for a more comprehensive effect on circadian regulation [3] [4].
Q: What is the recommended control for a this compound circadian trial? A: Use a placebo-controlled, double-blind design. The control group should receive an identical saline solution if administering via injection, or a placebo capsule if using an oral form, at the same time of day as the treatment group.
Q: Are there specific biomarkers to measure this compound's circadian effect? A: While direct biomarkers for this compound are not well-defined, you can track downstream physiological outputs:
For your publications or documentation, here is a DOT script that visualizes a typical experimental workflow for a this compound circadian study.
The table below summarizes key parameters for maintaining this compound stability based on available data and general peptide handling principles:
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Long-Term Storage (Unreconstituted) | -20°C [1] | Standard for most peptides to minimize chemical degradation. |
| Short-Term Storage (Reconstituted) | 4°C (39°F) [2] | --- |
| Reconstituted Solution Stability | 4 weeks at 4°C [2] | Post-reconstitution in bacteriostatic water. |
| Reconstitution Solvent | Bacteriostatic Water [2] | Contains a preservative to inhibit microbial growth. |
| Reconstitution Technique | Gentle swirling/rolling [2] | Prevents peptide degradation from mechanical agitation or shaking. |
| Aliquoting | Recommended for reconstituted solution | Minimizes freeze-thaw cycles and contamination risk. |
To ensure the integrity of your peptide throughout your experiments, incorporate these verification steps:
Q1: Can I use sterile water for injection instead of bacteriostatic water to reconstitute this compound? It is not recommended. Bacteriostatic water contains an antimicrobial agent (like 0.9% benzyl alcohol) that prevents bacterial growth in multi-use vials. Using preservative-free sterile water could compromise the sterility of the solution once opened, especially if you plan to use it over multiple doses in a 4-week period [2].
Q2: What is the expected physical appearance of this compound, and what should I do if it looks different? Lyophilized (freeze-dried) this compound should typically appear as a white or off-white powder or a fluffy cake. If you observe discoloration (e.g., yellowing) or if the pellet does not fully dissolve upon gentle reconstitution, the peptide may have degraded. Do not use it in this case.
Q3: How can I verify that my stored this compound is still active for cell culture experiments? Beyond analytical techniques like HPLC, a functional bioassay is the best proof of activity. You can treat your cell model with an aliquot of the peptide and measure a relevant downstream biomarker. For this compound, this could involve assessing the expression of genes in the MAPK/ERK signaling pathway or changes in the levels of caspase-3 or antioxidant proteins, as these are part of its known mechanism of action [2].
The following diagram illustrates this compound's core mechanisms based on current research, which can inform your experimental design and biomarker selection:
The table below summarizes the key characteristics of this compound (Glu-Asp-Arg / EDR) based on available scientific data.
| Property | Description |
|---|---|
| Amino Acid Sequence | Glu-Asp-Arg (EDR) [1] [2] |
| Classification | Synthetic tripeptide with neuroprotective properties [1] [2] |
| Reported Mechanisms | Prevents ROS accumulation; suppresses ERK 1/2 activation; stimulates functional activity of brain tissue cells [2] |
| In Vitro Concentrations | 10 nM to 100 nM (in cerebellar granule cells) [2] |
| Key Experimental Readout | Reduction of oxidative DNA damage (8-OHdG levels) in aged, fibroblast-derived human neurons [1] |
While a single standard protocol does not exist, you can adapt established methodologies. The following workflow integrates the measurement of a key phenotypic outcome (oxidative DNA damage) with an assessment of mitochondrial membrane potential, a core functional parameter.
This protocol is directly supported by research on the EDR peptide (this compound) in a human neuronal aging model [1].
This is a standard assay for mitochondrial health. This compound's effect on this parameter may be context-dependent, making it a key target for optimization [1] [3].
The table below addresses potential problems and proposed solutions based on general mitochondrial assay best practices.
| Problem | Possible Cause | Solution |
|---|
| High variability in TMRM signal | Inconsistent cell seeding density; Dye concentration too high (quenching); Prolonged imaging causing phototoxicity. | Seed cells at a uniform, optimized density; Titrate TMRM concentration for non-quenching mode [3]; Use a lower light intensity and limit exposure time. | | No change in 8-OHdG or TMRM signal | Peptide concentration too low; Inadequate cellular model (lacks age/disease phenotype). | Perform a full dose-response curve; Validate that your cellular model shows a baseline level of oxidative stress or mitochondrial dysfunction [1] [4]. | | High background in immunofluorescence | Non-specific antibody binding; Incomplete washing. | Include a no-primary-antibody control; Optimize antibody dilution and increase wash steps. | | This compound shows no effect in a healthy cell model | The neuroprotective effect may be most apparent under conditions of stress. | Induce mild stress: Challenge cells with low doses of mitochondrial toxins (e.g., rotenone [5] [6]) or oxidative stress-inducing agents to unmask a protective effect of this compound. |
To thoroughly investigate this compound's mechanism, consider integrating these advanced approaches into your research strategy.
For a peptide like Pinealon, which is believed to interact with DNA to regulate gene expression [1], your technical support should focus on two primary experimental workflows: Gene Expression Quantification (qRT-PCR) and Protein-Level Validation (Immunoassays).
The diagram below outlines the key decision points and steps in the qRT-PCR workflow, a critical technique for analyzing gene expression changes.
Diagram Title: qRT-PCR Experimental Workflow
Here are common issues and solutions for gene expression analysis, framed in a Q&A format.
Q1: My qPCR results are inconsistent between replicates. What could be wrong?
Q2: How do I know if my chosen reference gene is stable under my experimental conditions?
| Gene Symbol | Full Name | Considerations & Stability |
|---|---|---|
| EF1A [2] [3] | Elongation Factor 1 Alpha | Often highly stable in fish models (e.g., Nile tilapia, Atlantic salmon) and various tissues. |
| ACTB [2] [3] | Beta-Actin | A common choice, but stability should be validated as it can vary [3]. |
| 18S rRNA [2] [3] | 18S Ribosomal RNA | Very abundant, but can be less stable than mRNA-based genes and may mask mRNA expression changes [3]. |
| GAPDH [3] | Glyceraldehyde-3-Phosphate Dehydrogenase | Often unsuitable as a single reference; frequently shows variable expression under experimental conditions [3]. |
| TUBA [2] | Alpha-Tubulin | Stability is context-dependent; should be validated alongside other genes [2]. |
If this compound's effect leads to changes in specific protein biomarkers, you may need to develop a custom ELISA.
The following diagram summarizes the key stages in developing and running a sandwich ELISA, which is the most common format for protein biomarker validation.
Diagram Title: Sandwich ELISA Development and Workflow
I hope this structured technical support guide provides a solid foundation for your work. The field of peptide regulation of gene expression is advancing rapidly, and these standard protocols are your essential starting point.
The core quantitative technique used in this compound research involves flow cytometry, which allows for the precise measurement of fluorescence intensity in individual cells to determine ROS levels and cell viability.
| Method Aspect | Technical Specification |
|---|---|
| Primary Technique | Flow Cytometry [1] |
| Fluorescent Probe | ( 2',7' )-Dichlorodihydrofluorescein diacetate (DCF-DA), final concentration of 100 µM [1] |
| Cell Viability Stain | Propidium Iodide (PI), final concentration of 10 µM [1] |
| Cell Model | Cerebellum granule cells isolated from 10-day-old rat pups [1] |
| Oxidative Stress Inducer | ( H_2O_2 ) (5 mM), incubation for 30 minutes at 37°C [1] |
| Data Acquisition | Analysis of 10,000 events per sample, with each sample run in triplicate [1] |
Here is a step-by-step workflow for the assay, from cell preparation to data analysis, as described in the literature.
Key Procedural Details:
This section addresses potential technical issues and provides solutions based on the established protocol.
FAQ 1: Why is a dual-staining approach with DCF-DA and Propidium Iodide critical?
FAQ 2: What could cause high background DCF fluorescence in the control group?
FAQ 3: The expected reduction in ROS with this compound treatment is not observed. What should I check?
Understanding how this compound is proposed to reduce ROS can help in designing and interpreting your experiments. The peptide is hypothesized to function through multiple pathways, as illustrated below.
The flow cytometry method using DCF-DA and PI is the most directly supported technique for quantifying this compound's effects on ROS. For comprehensive experimental design, consider that research also indicates this compound may influence other markers like caspase-3 for apoptosis and irisin for cellular longevity [3] [2].
This compound (Glu-Asp-Arg) is a synthetic peptide originating from research on cortexin, a nootropic and neuroprotective polypeptide complex [1]. Its proposed mechanism involves several key pathways crucial for long-term study design:
The diagram below illustrates its core mechanism of action.
Long-term investigations into this compound's effects must account for its regulatory status, safety profile, and optimal administration.
This compound is not approved by the FDA for human therapeutic use and is classified as a research compound [3]. This status dictates that all human studies must have appropriate regulatory and ethical oversight.
Available research indicates a favorable safety profile, but long-term, dedicated safety studies are lacking [1] [4].
A standardized long-term dosing protocol has not been established. The following table summarizes common approaches derived from available literature for research purposes.
| Parameter | Common Research Protocol | Considerations for Long-Term Studies |
|---|---|---|
| Standard Dose | 100–300 mcg [5], or 1 mg [1] | Dose may depend on age, weight, and research goals [1] [5]. |
| Frequency | Once daily or every other day [5]; Five doses per week [1] | Morning or early afternoon administration may optimize cognitive-enhancing effects [1]. |
| Cycle Length | 10–20 days [5] | To prevent potential receptor desensitization, cycling periods of use with breaks of 2-3 months is recommended [4] [5]. |
| Administration Route | Subcutaneous injection (most common) [3] [1] [5] | Proper sterile technique and site rotation (belly, thigh, arm) are essential [3] [1]. |
| Reconstitution & Storage | Reconstitute with bacteriostatic water; store reconstituted solution at ~4°C (39°F); use within 4 weeks [1] | Gently mix without shaking to prevent peptide degradation [1]. |
For a comprehensive long-term study, the following workflow outlines key stages from subject selection to data analysis.
To evaluate this compound's efficacy in a long-term study, consider these specific methodologies for key domains.
Q1: What is the recommended approach to manage potential diminishing returns or receptor desensitization in a long-term study? > A: Preclinical models suggest that continuous use at high doses may reduce effectiveness over time [4]. It is recommended to implement cycling protocols with defined "off" periods. A common approach is a cycle of 10-20 days of administration followed by a washout period of 2-3 months before repeating [5].
Q2: Our subjects are reporting sleep disturbances. How can this be mitigated? > A: Some research models have noted slight disruptions in sleep patterns, particularly with irregular administration times [4]. To align with the body's natural rhythms, administer the peptide in the morning or early afternoon [1]. Documenting the time of administration and the onset of sleep issues can help correlate and adjust the protocol.
Q3: What are the critical purity and handling specifications for the research compound? > A: To ensure safety and validity of results, source pharmaceutical-grade this compound [1]. After reconstitution with bacteriostatic water, the solution is stable for approximately four weeks when refrigerated at around 4°C (39°F) [1]. Gentle mixing without shaking is crucial to prevent peptide degradation [1].
Q4: What are the primary regulatory considerations for a clinical study on this compound? > A: this compound is not an FDA-approved drug [3]. Any human research must be conducted under an approved Investigational New Drug (IND) application with appropriate institutional review board (IRB) oversight. It is classified as a research peptide, and its legal availability for clinical use is limited to specialized practices with provider supervision [3].
| Aspect | This compound | Epitalon |
|---|---|---|
| Chemical Structure | Synthetic tripeptide (Glu-Asp-Arg / EDR) [1] [2] [3] | Synthetic tetrapeptide (Ala-Glu-Asp-Gly / AEDG) [1] [4] [5] |
| Primary Research Focus | Neuroprotection, cognitive resilience, brain health [1] [2] [3] | Cellular aging, telomere biology, longevity, circadian regulation [1] [6] [5] |
| Key Proposed Mechanisms | - Modulates gene expression in neurons [1]
The proposed mechanisms of action for these peptides are rooted in specific laboratory findings.
This compound's research profile centers on protecting neurons and enhancing cognitive function.
Epitalon is investigated for its broader, system-level impact on aging processes.
The diagrams below summarize the primary signaling pathways and experimental workflows for each peptide based on the described research.
For research purposes, specific protocols have been used in preclinical studies. The following are examples from the literature and are not for human use.
The general workflow for cell culture studies is similar for both peptides. Key measurements differ based on the peptide's focus.
Administration in animal models is typically done via injection. The table below outlines examples from research; these are not recommendations.
| Peptide | Model | Example Regimen & Dose | Primary Outcome Measured | Source |
|---|---|---|---|---|
| This compound | Macaques | 10-day course [2] | Reduced learning time and improved motor reactions [2] | [2] |
| Epitalon | Aging Rhesus Monkeys | Not specified [1] | Lowered glucose/insulin, boosted melatonin [1] | [1] |
| Epitalon | Human Cells (in vitro) | 0.1 mM concentration [7] | Reduced ROS, decreased spindle defects, reduced apoptosis [7] | [7] |
For researchers, understanding the current landscape and limitations is crucial.
| Aspect | This compound | Epitalon |
|---|---|---|
| Chemical Structure | Synthetic tripeptide (Glu-Asp-Arg, EDR) [1] [2] | Synthetic tetrapeptide (Ala-Glu-Asp-Gly, AEDG) [3] |
| Primary Research Focus | Neuroprotection, cognitive resilience, anti-apoptosis [1] [4] [5] | Telomere maintenance, circadian regulation, endocrine/metabolic function, longevity [3] [4] |
| Proposed Mechanism of Action | Modulates gene expression; reduces oxidative stress & apoptosis; may influence MAPK/ERK pathway [1] [5] | Activates telomerase; modulates pineal gland function; antioxidant effects [3] [4] |
| Key Experimental Findings | Reduces neuronal apoptosis (caspase-3); protects against oxidative stress & hypoxia; improves memory in animal models [1] [2] [5] | Increases telomere length in cell lines; improves melatonin synthesis; normalizes glucose/insulin in primate models [3] [4] |
| Research Context | Preclinical (cell cultures, animal models); minimal human data [4] | Preclinical (cell lines, animal models, some primate studies); limited human data [3] [4] |
| Regulatory Status | Not FDA-approved; for research use only [6] [2] | Not FDA-approved; for research use only [3] [6] |
The distinct biological profiles of this compound and Epitalon arise from their different proposed mechanisms of action at the cellular level.
Proposed Neuroprotective Mechanism of this compound (EDR) Research suggests this compound may enter cells and influence gene expression, leading to a cascade of neuroprotective effects. The diagram below illustrates this proposed signaling pathway, synthesized from available studies [1] [5].
Proposed Anti-Aging Mechanism of Epitalon (AEDG) Epitalon's mechanism is primarily associated with systemic anti-aging effects, particularly through the activation of telomerase, the enzyme responsible for maintaining telomeres [3] [4].
The following table summarizes quantitative findings and the methodologies from key studies, providing a reference for experimental design.
| Peptide | Key Finding (Quantitative) | Experimental Model & Protocol |
|---|
| This compound (EDR) | Reduced oxidative DNA damage by 23% (8-OHdG level: 0.31 ± 0.03 vs 0.40 ± 0.04 in control) [7]. | Model: Human induced neurons from aged donor fibroblasts [7]. Protocol: Cells treated with 10 µg/mL EDR peptide for 10 days. Oxidative DNA damage assessed via 8-OHdG immunofluorescence. | | This compound (EDR) | Protected dendritic spines, preventing loss of mushroom-shaped spines in a model of Alzheimer's disease [1]. | Model: Hippocampal neuron cultures from mice with Alzheimer's disease (AD) [1]. Protocol: Cultures treated with EDR peptide; spine morphology and count analyzed. | | Epitalon (AEDG) | Increased telomere length in human cell lines via upregulation of telomerase (hTERT) or ALT pathway activation [4]. | Model: Normal human epithelial cells and fibroblasts [4]. Protocol: Cell cultures treated with Epitalon; telomere length measured, and telomerase activity assessed. | | Epitalon (AEDG) | In aged rhesus monkeys, it lowered glucose and insulin levels and boosted melatonin [4]. | Model: Aged rhesus monkeys [4]. Protocol: Animals treated with Epitalon; glucose tolerance tests and hormonal levels (insulin, melatonin) monitored. |
From a research perspective, the differing mechanisms of this compound and Epitalon suggest they are not interchangeable but could potentially be complementary.
| Aspect | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| ROS Suppression & Cell Viability | Cerebellar granule cells, neutrophils, PC12 cells | Dose-dependent reduction of ROS; decreased necrotic cell death. | [1] |
| Cell Cycle & Genomic Interaction | Cell-based assays | Modulation of cell cycle at higher concentrations, suggesting direct genomic interaction. | [2] [1] |
| Neuroprotection & Spine Restoration | Mouse model of Huntington's disease | Restoration of dendritic spine morphology in striatal neurons. | [3] |
| ERK1/2 Pathway Modulation | Rat cerebellar granule cells | Delayed activation of ERK1/2 kinase in response to homocysteine-induced stress. | [3] |
| Anti-apoptotic Activity | Rat model of ischemic stroke | Reduction of pro-apoptotic caspase-3 enzyme levels. | [4] |
| Protection from Oxidative DNA Damage | Human fibroblast-derived neurons | EDR peptide (Pinealon) significantly reduced oxidative DNA damage marker 8-OHdG. | [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Study 1: ROS Suppression and Cell Viability [1]
Study 2: Protection in a Model of Prenatal Hyperhomocysteinemia [4]
The antioxidant activity of this compound appears to be multi-faceted. The diagram below integrates the key mechanisms proposed in the literature.
The diagram illustrates three proposed pathways for this compound: a Direct Antioxidant effect, modulation of key Signaling Pathways, and a Genomic Interaction that may influence long-term cell health and proliferation [3] [2] [1].
This compound is often studied alongside other short peptides. Here is a comparison of its profile with Epitalon, a well-known tetrapeptide.
| Peptide | Amino Acid Sequence | Primary Reported Actions | Key Antioxidant Findings |
|---|---|---|---|
| This compound | Glu-Asp-Arg (EDR) [6] [3] | Neuroprotection, Cognitive Enhancement [3] [4] | ROS reduction, decreased necrosis, anti-apoptotic [1] [4] |
| Epitalon (AEDG) | Ala-Glu-Asp-Gly [7] | Telomerase Activation, Geroprotection [7] | Antioxidant, antimutagenic effects; full reversal of hypoxia-induced mRNA decrease [7] [5] |
| KED Peptide | Lys-Glu-Asp [5] | Neuroprotection [5] | Slight reduction of oxidative DNA damage in neurons [5] |
While the existing data is promising, several limitations should be considered:
For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.
In vitro Model of Alzheimer's Disease [1]
In vivo Study on 5xFAD Transgenic Mice [1]
Molecular Docking Analysis [1]
This compound's neuroprotection is linked to its ability to cross cell membranes and interact directly with DNA, acting as an epigenetic regulator [2]. It influences several key pathways and proteins crucial in neurodegeneration.
The following diagram summarizes the key molecular pathways through which this compound is hypothesized to exert its neuroprotective effects.
Direct, head-to-head comparative studies in the same experiment are scarce. The following table positions this compound among other mentioned peptides based on the available literature.
| Peptide | Reported Neuroprotective Actions | Key Comparative Notes |
|---|---|---|
| This compound | Epigenetic regulation; antioxidant; anti-apoptotic; preserves dendritic spines [3] [2] [1] | Short tripeptide; proposed unique mechanism of direct DNA interaction [2]. |
| KED (Vesugen) | Increased spine density; vasoprotective; showed positive trend to restore LTP in AD mice [1] | Studied alongside this compound in same AD model; showed similar efficacy in preventing spine loss [1]. |
| Cortexin / Cerebrolysin | Polypeptide complexes; treated chronic cerebral ischemia & improved memory in stroke [4] [1] | This compound is a short, synthetic fragment derived from Cortexin, potentially offering higher stability and specificity [4] [5]. |
| Semax | Nootropic, antioxidant, antihypoxic effects; a fragment of ACTH [1] | Another short peptide drug; compared in a review which noted this compound's positive effect on learning in one animal model [4] [1]. |
Current evidence suggests this compound is a promising neuroprotective candidate with a unique proposed mechanism. Its advantages may include a simple structure and multi-target action. The main limitation for a comprehensive comparative guide is the lack of robust, head-to-head experimental data against a wider range of peptide alternatives in standardized models.
Future research requiring direct comparison should consider designing studies that include:
The primary distinction between Pinealon and traditional nootropics lies in their fundamental mechanisms of action, as summarized in the table below.
| Feature | This compound | Traditional Nootropics |
|---|---|---|
| Chemical Nature | Synthetic tripeptide (Glu-Asp-Arg) [1] [2] [3] | Diverse group; includes classical synthetic compounds, plant extracts, and cholinergic substances [4] |
| Primary Mechanism | Direct interaction with nuclear DNA to modulate gene expression; epigenetic regulation [1] [2] [3] | Receptor-mediated pathways; modulation of neurotransmitters (e.g., acetylcholine, glutamate); improvement of cerebral metabolism [4] [5] |
| Key Molecular Targets | Cell genome; caspase-3; oxidative stress pathways; serotonin synthesis via 5-tryptophan hydroxylase [1] [2] | Cholinergic receptors (e.g., nicotinic ACh receptors); glutamatergic receptors (NMDA, AMPA); enzyme inhibition (e.g., ACh esterase) [4] [5] |
| Site of Action | Intracellular and nuclear compartments [1] [2] | Synaptic clefts and cell surface receptors [4] [5] |
The diagrams below illustrate the core proposed mechanisms for this compound and a common pathway for traditional cholinergic nootropics.
Figure 1: Proposed Direct Genomic Mechanism of this compound Peptide. Research suggests this compound's small size allows it to cross cellular and nuclear membranes to interact directly with DNA, modulating gene expression and leading to downstream neuroprotective effects. [1] [2] [3]
Figure 2: Generalized Receptor-Mediated Mechanism of Many Traditional Nootropics. These compounds typically act on cell surface receptors or enzymes to alter neurotransmitter levels and enhance synaptic transmission, rather than acting directly on the genome. [4] [5]
The experimental data for this compound and traditional nootropics comes from different research contexts and model systems.
The following table consolidates key experimental findings from preclinical studies on this compound.
| Observed Effect | Experimental Model | Key Quantitative / Molecular Findings |
|---|---|---|
| Neuroprotection & Anti-Apoptosis | In vitro (HeLa cells), Rat models of ischemic stroke and myocardial infarction [1] [2] | Reduction of caspase-3 activity; Suppression of free radical levels; Increased cell viability [1] [2]. |
| Antioxidant Effects | Prenatal and adult rat models under hypoxic/oxidative stress [1] [2] | Marked decrease in reactive oxygen species (ROS) and necrotic cell count in the brain [1] [2]. |
| Cognitive & Behavioral Modulation | Rat models with prenatal hyperhomocysteinemia; Studies on professional truck drivers [1] [2] | Better-supported cognitive performance in offspring; Improved resistance to work stress and reduced borderline cognitive disorders in humans [1] [2]. |
| Epigenetic & Neuroendocrine Influence | Brain cortex cell cultures [1] [2] | Stimulated serotonin expression via epigenetic changes to 5-tryptophan hydroxylase (TPH) gene [1] [2]. |
Research on traditional nootropics is more extensive and includes some human studies.
| Nootropic Compound | Primary Proposed Mechanism | Key Experimental Findings & Dosage (Where Available) |
|---|---|---|
| Piracetam (Classical) | May improve membrane fluidity and brain metabolism [4] [5] | Used for cognitive impairment; effects more pronounced in impaired brains; long-term use often required [4]. |
| Deanol (DMAE) | Choline precursor, may increase acetylcholine production [4] | 500–2000 mg/day; improved sleep quality and lucid dreams in humans; enhanced spatial memory in rats [4]. |
| Palmitoylethanolamide (PEA) | Endocannabinoid-like mediator; anti-inflammatory via PPAR-α [6] | 700 mg/day for 6 weeks in healthy young adults: significant increase in serum BDNF levels and improved memory test scores [6]. |
| Ginkgo Biloba (Natural) | Vasodilation, antioxidant, modulates neurotransmitters [5] | Increases blood circulation and provides neuroprotection; widely studied for cognitive support [5]. |
Understanding the experimental context is crucial for interpreting the data.
For you as a research professional, this compound's direct genomic mechanism presents a fascinating frontier for exploration, whereas the landscape of traditional nootropics offers more diverse, receptor-focused targets with a broader, though sometimes problematic, evidence base.
Pinealon is hypothesized to influence gene expression through two primary, non-mutually exclusive mechanisms:
The following techniques have been used in research to validate this compound's effects on gene expression.
| Technique | Application in this compound Research | Key Experimental Details |
|---|---|---|
| Real-Time PCR (qPCR) | Quantifying changes in mRNA expression levels [4] | Used to measure expression of NMDA receptor subunit genes (Grin1, Grin2a, Grin2b, Grin2d) in rat hippocampus [4]. |
| Western Blot | Detecting changes in protein levels and protein activation states [1] | Used to assess levels of active forms of ERK1/2 and other proteins [1]. |
| Immunocytochemistry / Imaging | Visualizing morphological changes and protein localization [1] [3] | Used to analyze density and morphology of dendritic spines (e.g., mushroom, thin, stubby) in neuronal cultures and brain tissues [1] [3]. |
| Molecular Docking & Modeling | Predicting direct interactions between peptide and DNA [3] | In silico docking of peptides into dsDNA to identify potential binding sites in gene promoters [3]. |
| Electrophysiology (LTP recording) | Measuring functional changes in synaptic plasticity [3] | Used in hippocampal sections to assess Long-Term Potentiation (LTP) as a indicator of neuroplasticity [3]. |
The diagram below integrates this compound's proposed mechanisms into a simplified signaling pathway based on current research hypotheses.
The flowchart below outlines a generalized experimental workflow for validating this compound's effects from cellular intervention to final analysis.
The experimental data, while promising, is primarily preclinical. A significant challenge is conclusively demonstrating that the observed changes in gene expression are a direct result of this compound's proposed epigenetic action, rather than downstream effects of signaling pathway modulation.
Future research should prioritize:
The table below summarizes the available safety and mechanistic data for Pinealon and selected alternative peptides. This data is largely based on animal studies and limited human trials, as these compounds are predominantly research chemicals not approved for therapeutic use by major regulatory bodies like the FDA [1] [2].
| Peptide Name | Primary Mechanism of Action | Reported Side Effects (Preclinical/Clinical) | Key Safety Notes & Regulatory Status |
|---|---|---|---|
| This compound [3] [4] [5] | Gene expression modulation; antioxidant protein synthesis; MAPK/ERK pathway influence [3] [4] [6]. | Mild: injection site reactions, headache, fatigue, dizziness [3] [5]. | "Research-grade" purity risk [3]; not FDA-approved [1]. |
| Epitalon (Comparative Alternative) [3] | Telomere lengthening; melatonin regulation [3]. | Generally mild side effect profile [3]. | Distinguished from this compound by primary target (telomeres vs. gene expression) [3]. |
| Semax [2] [7] | Neurotransmitter modulation; supports neuron differentiation/maturation [2] [7]. | Information limited in search results. | Not FDA-approved; distinct neurotransmitter-based action [2]. |
| Selank [2] [7] | Neurotransmitter modulation; influences learning/memory [2] [7]. | Information limited in search results. | Not FDA-approved; distinct neurotransmitter-based action [2]. |
| BPC-157 [7] | Muscle gain stimulation; accelerated recovery [7]. | Information limited in search results. | Not FDA-approved; primarily investigated for body recomposition [7]. |
To evaluate the safety and efficacy profiles in the literature, understanding the underlying experimental methodologies is crucial. Here are detailed protocols from key studies on this compound:
In Vitro Neuroprotection Study (Huntington's & Alzheimer's Models) [4]:
In Vivo Cognitive Function Study (Prenatal Hyperhomocysteinemia Model) [8]:
In Vitro Mechanism of Action Study (HeLa Cell Models) [6]:
The neuroprotective action of this compound is linked to its influence on specific signaling pathways and cellular processes. The diagram below illustrates this proposed mechanism based on the cited literature [3] [4] [6].
Diagram Title: Proposed Neuroprotective Mechanism of this compound
The existing data, while promising, highlights several areas requiring further investigation:
| Research Model | Key Findings on Efficacy | Observed Effects / Mechanisms |
|---|
| In Vitro (Cell Cultures) | Increased cell viability under stress [1]. | • Restricted ROS accumulation, decreased necrotic cell death [2] [1]. • Modulated cell cycle, activated proliferation pathways [1]. • Stimulated serotonin expression in brain cortex cells [2]. | | Animal Models (Rats/Mice) | Improved cognitive function & neuroprotection [2] [1]. | • Offspring of treated pregnant rats showed improved learning [2]. • Protected rat offspring from prenatal oxidative stress [1]. • Restored dendritic spines in models of Huntington's disease [2]. | | Primate Models (Macaques) | Promising cognitive enhancement [2]. | • Two macaques showed reduced learning time and faster motor reactions after a 10-day course [2]. | | Human Observational Studies | Improved memory and cognitive performance [2]. | • A trial with 72 TBI patients reported improved memory and cognitive performance [2]. • Another trial noted working memory improvement in 59.4% of subjects [2]. |
This compound is hypothesized to work through several interconnected pathways to exert its effects. The diagram below illustrates this proposed mechanism based on current research.
While specific protocols vary by study, a generalized research framework for subcutaneous administration can be derived from the literature. The workflow below outlines key stages from preparation to observation.
This compound is a research chemical with preliminary but promising data. Its unique proposed mechanism of direct gene interaction makes it a compelling subject for further study, particularly in neurodegeneration and cognitive aging [2] [1].
However, you should be aware of several significant limitations:
| Feature | This compound (EDR Peptide) | Vesugen (KED Peptide) |
|---|---|---|
| Amino Acid Sequence | Glu-Asp-Arg (EDR) [1] | Lys-Glu-Asp (KED) [2] |
| Molecular Weight | 432.43 g/mol [1] | 375.37 g/mol [1] |
| Primary Research Focus | Neuroprotection, cognitive function, circadian rhythm [1] [3] | Vascular function, neuroprotection, cellular aging [2] |
| Proposed Primary Mechanism | Epigenetic regulation; direct interaction with DNA to modulate gene expression related to neuroprotection and cell viability [3]. | Epigenetic regulation; interaction with promoter regions of genes involved in vascular and cellular function [4] [2]. |
| Key Reported Cellular Effects | - Reduces oxidative stress & cell mortality [3]
For researchers looking to replicate or understand the foundational studies, here is a summary of key experimental methodologies and findings.
The table below consolidates key quantitative findings from pivotal studies.
| Peptide | Experimental Model | Dosage & Duration | Key Quantitative Outcomes | Citation |
|---|---|---|---|---|
| This compound | In vitro (HeLa cells) | 1-50 μM | Demonstrated nuclear penetration and direct DNA interaction [3]. | |
| This compound | Rodent stroke model | 0.5 mg/kg daily for 10 days | Reduced infarct volume by 35-45% [1]. | |
| This compound | Aged rodents | 0.5 mg/kg for 20 days | Improved spatial memory by 25-30%; increased hippocampal dendritic spine density [1]. | |
| This compound | 5xFAD-M mice (AD model) | 400 μg/kg daily for 2 months | Increased dendritic spine density by 11% (p=0.039) [4]. | |
| Vesugen | 5xFAD mice (AD model) | 400 μg/kg daily for 2 months | Trend toward increased neuroplasticity (LTP); prevented dendritic spine loss [4]. | |
| Vesugen | Human dental stem cells | In vitro exposure | Stimulated neuronal differentiation [4]. | |
| Vesugen | Clinical study (patients with polymorbidity) | Not specified | Demonstrated a "more visible geroprophylactic effect" than this compound on biological age markers [5]. | |
| Both | Clinical study (workers in hazardous conditions) | Oral administration | Improved cognitive functions [4]. |
In Vitro Model of Amyloid Synaptotoxicity (for Neuroprotective Effects)
In Vivo Study in 5xFAD Transgenic Mice (for AD Research)
Both peptides are proposed to function as epigenetic regulators, with their primary mechanistic hypothesis involving direct interaction with genomic DNA to influence gene expression, rather than binding to classic cell surface receptors [4] [3].
The following diagram illustrates the key signaling pathways and cellular processes influenced by this compound and Vesugen based on current research:
The experimental data positions these peptides for distinct research pathways:
Future research should focus on elucidating their precise DNA-binding motifs, conducting long-term toxicity studies, and exploring potential synergistic effects when used in combination.
The following table summarizes the primary findings from studies on this compound. Much of this research originates from a specific scientific group, and independent replication is needed to confirm these effects.
| Research Focus Area | Key Findings | Experimental Models Used |
|---|---|---|
| Cognitive Function & Learning | Improved spatial orientation and learning ability in offspring; reduced learning time in primates [1] [2]. | Rat offspring with prenatal hyperhomocysteinemia [2]; Macaques [1]. |
| Neuroprotection & Dendritic Spines | Prevented loss of dendritic spines (key structures for neural communication) in models of Alzheimer's and Huntington's disease [1] [3]. | In vitro models of Alzheimer's and Huntington's disease; 5xFAD transgenic mice (Alzheimer's model) [3]. |
| Oxidative Stress | Reduced accumulation of Reactive Oxygen Species (ROS) and decreased necrotic cell death in neurons [1] [2]. | Cerebellum neurons from rat pups; in vitro cell models [2]. |
| Gene Expression Regulation | Shown to interact with DNA promoter regions of genes involved in apoptosis (e.g., CASP3), antioxidant defense (SOD2), and Alzheimer's pathogenesis (APOE) [3]. | Molecular modeling and docking studies; analysis in human neuroblastoma cells [3]. |
| Traumatic Brain Injury (TBI) | Improved memory and cognitive performance in a majority of patients with TBI [1] [3]. | Human trial (72 subjects) [1] [3]. |
This compound belongs to a class of short, synthetic peptides being studied for neuroprotection. The table below compares it with other notable peptides.
| Peptide Name | Primary Proposed Mechanism & Research Focus | Key Differentiating Factors |
|---|---|---|
| This compound | Gene expression regulation; antioxidant; anti-apoptotic [4] [5]. | Focus on epigenetic regulation and direct interaction with DNA to influence neuronal health and plasticity [4]. |
| Epitalon | Telomerase activation; regulation of melatonin synthesis and circadian rhythm [6] [4]. | Primary research focus is on longevity via telomere lengthening and rejuvenating neuroendocrine function [6] [4]. |
| Semax | Neurotrophic regulation; modulation of neurotransmitters and brain-derived neurotrophic factor (BDNF) [7] [3]. | Characterized as a nootropic with neuroprotective and antihypoxic effects; derived from an adrenocorticotropic hormone (ACTH) fragment [3]. |
| Selank | Anxiolytic (anti-anxiety) and nootropic effects via neurotransmitter modulation (GABA, serotonin, dopamine) [4] [7]. | Primary research focus is on reducing anxiety and enhancing mental clarity, rather than direct cellular repair [4] [7]. |
While a complete step-by-step protocol cannot be constructed, here are the key methodologies from two pivotal studies, which could serve as a basis for replication attempts.
This study investigated the effects of this compound on dendritic spines in a mouse model of Alzheimer's disease [3].
This study examined this compound's neuroprotective effects on rat offspring exposed to prenatal stress [2].
Based on the described mechanisms of action, the following diagrams illustrate this compound's proposed neuroprotective pathways and a generalized experimental workflow.
The following table consolidates key experimental findings and proposed mechanisms of action for Pinealon from available scientific literature [1].
| Research Area / Proposed Mechanism | Observed Effects / Hypotheses | Key Experimental Models |
|---|---|---|
| Neuroprotection & Oxidative Stress | Reduction in reactive oxygen species (ROS); decreased necrotic cell death; activation of innate antioxidant enzyme systems [1]. | Prenatal and adult rat models; brain cortex cell cultures [1]. |
| Cell Death & Survival | Modulation of caspase-3 enzyme activity, potentially disrupting apoptosis; reported increase in cell viability under stress [1]. | Models of ischemic stroke, myocardial infarction, and epidermal cell cultures [1]. |
| Gene Expression & Signaling | Proposed direct interaction with DNA to modulate gene expression; potential epigenetic regulation of genes related to serotonin synthesis and irisin levels [1]. | HeLa cell studies; various rodent models [1]. |
| Sleep & Circadian Rhythm | Potential resetting of the pineal gland to baseline state; mitigation of sleep-wake cycle disruptions [1]. | Studies on models of circadian rhythm disruption [1]. |
For researchers designing studies, here are methodologies commonly cited in this compound literature [1]:
The diagram below synthesizes the key mechanisms of action attributed to this compound as reported in the research literature [1].
The absence of documented combination studies means that potential synergistic, additive, or antagonistic effects between this compound and other peptides remain entirely unexplored in the current scientific record. This represents a significant gap and opportunity for original research.
Given the current lack of data on this compound combinations, your research efforts would be breaking new ground. Here are steps you might consider: